Agatolimod sodium
Description
Properties
Molecular Formula |
C236H280N70Na23O133P23S23 |
|---|---|
Molecular Weight |
8204 g/mol |
IUPAC Name |
tricosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C236H303N70O133P23S23.23Na/c1-91-47-287(223(333)269-193(91)309)157-23-105(308)130(394-157)62-370-440(347,463)418-107-25-158(283-19-15-153(237)253-219(283)329)395-131(107)63-372-457(364,480)434-123-41-175(301-85-247-181-187(301)257-213(241)263-207(181)323)412-148(123)80-388-452(359,475)429-118-36-170(296-56-100(10)202(318)278-232(296)342)400-136(118)68-376-442(349,465)419-109-27-160(285-21-17-155(239)255-221(285)331)397-133(109)65-374-459(366,482)436-125-43-177(303-87-249-183-189(303)259-215(243)265-209(183)325)413-149(125)81-389-455(362,478)432-121-39-173(299-59-103(13)205(321)281-235(299)345)407-143(121)75-383-447(354,470)424-114-32-166(292-52-96(6)198(314)274-228(292)338)403-139(114)71-379-445(352,468)422-113-31-165(291-51-95(5)197(313)273-227(291)337)406-142(113)74-382-450(357,473)427-117-35-169(295-55-99(9)201(317)277-231(295)341)410-146(117)78-386-462(369,485)439-128-46-180(306-90-252-186-192(306)262-218(246)268-212(186)328)416-152(128)84-392-454(361,477)431-120-38-172(298-58-102(12)204(320)280-234(298)344)402-138(120)70-378-444(351,467)421-110-28-161(286-22-18-156(240)256-222(286)332)398-134(110)66-375-460(367,483)437-126-44-178(304-88-250-184-190(304)260-216(244)266-210(184)326)414-150(126)82-390-456(363,479)433-122-40-174(300-60-104(14)206(322)282-236(300)346)408-144(122)76-384-448(355,471)425-115-33-167(293-53-97(7)199(315)275-229(293)339)404-140(115)72-380-446(353,469)423-112-30-164(290-50-94(4)196(312)272-226(290)336)405-141(112)73-381-449(356,472)426-116-34-168(294-54-98(8)200(316)276-230(294)340)409-145(116)77-385-461(368,484)438-127-45-179(305-89-251-185-191(305)261-217(245)267-211(185)327)415-151(127)83-391-453(360,476)430-119-37-171(297-57-101(11)203(319)279-233(297)343)401-137(119)69-377-443(350,466)420-108-26-159(284-20-16-154(238)254-220(284)330)396-132(108)64-373-458(365,481)435-124-42-176(302-86-248-182-188(302)258-214(242)264-208(182)324)411-147(124)79-387-451(358,474)428-111-29-163(289-49-93(3)195(311)271-225(289)335)399-135(111)67-371-441(348,464)417-106-24-162(393-129(106)61-307)288-48-92(2)194(310)270-224(288)334;;;;;;;;;;;;;;;;;;;;;;;/h15-22,47-60,85-90,105-152,157-180,307-308H,23-46,61-84H2,1-14H3,(H,347,463)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H2,237,253,329)(H2,238,254,330)(H2,239,255,331)(H2,240,256,332)(H,269,309,333)(H,270,310,334)(H,271,311,335)(H,272,312,336)(H,273,313,337)(H,274,314,338)(H,275,315,339)(H,276,316,340)(H,277,317,341)(H,278,318,342)(H,279,319,343)(H,280,320,344)(H,281,321,345)(H,282,322,346)(H3,241,257,263,323)(H3,242,258,264,324)(H3,243,259,265,325)(H3,244,260,266,326)(H3,245,261,267,327)(H3,246,262,268,328);;;;;;;;;;;;;;;;;;;;;;;/q;23*+1/p-23/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,440?,441?,442?,443?,444?,445?,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?;;;;;;;;;;;;;;;;;;;;;;;/m0......................./s1 |
InChI Key |
QUWFSKKBMDKAHK-SBOJBMMISA-A |
Origin of Product |
United States |
Foundational & Exploratory
The Immunostimulatory Role of Agatolimod Sodium: A Technical Guide to B and T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic oligodeoxynucleotide (ODN) belonging to the B-class of CpG ODNs, is a potent agonist of Toll-like receptor 9 (TLR9).[1][2] Its ability to stimulate a robust immune response has positioned it as a promising candidate for various therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant. This technical guide provides an in-depth exploration of the core mechanisms by which this compound activates B cells and T cells, supported by experimental methodologies and data presented for clarity and comparative analysis.
Core Mechanism of Action: TLR9 Agonism
This compound exerts its immunostimulatory effects by mimicking bacterial DNA. Its unmethylated CpG motifs are recognized by TLR9, a pattern recognition receptor primarily expressed in the endosomes of B lymphocytes and plasmacytoid dendritic cells (pDCs).[3][4] This interaction triggers a signaling cascade that orchestrates a multifaceted immune response, leading to the activation of both innate and adaptive immunity.
Direct Activation of B Cells
This compound directly stimulates B cells, which express high levels of TLR9. This activation results in B cell proliferation, differentiation, and enhanced antibody production.
Signaling Pathway in B Cells
Upon binding of Agatolimod to endosomal TLR9, a signaling cascade is initiated, primarily through the MyD88-dependent pathway. This leads to the activation of key downstream transcription factors, including NF-κB and members of the mitogen-activated protein kinase (MAPK) family.[3]
Quantitative Data: B Cell Activation Markers and Proliferation
The activation of B cells by Agatolimod is characterized by the upregulation of various cell surface markers and increased proliferation. While specific quantitative data from a single comprehensive study is limited in the public domain, the following table summarizes the observed effects based on multiple sources.
| Parameter | Biomarker | Effect of Agatolimod | Typical Concentration Range (in vitro) |
| Activation Markers | CD25 (IL-2Rα) | Upregulation | 1-10 µg/mL |
| CD69 | Upregulation | 1-10 µg/mL | |
| CD86 (B7-2) | Upregulation[5] | 1-10 µg/mL | |
| MHC Class II | Upregulation | 1-10 µg/mL | |
| Proliferation | DNA Synthesis | Increased | 1-10 µg/mL |
| Cytokine Secretion | IL-6 | Increased[6] | 1-10 µg/mL |
| IL-10 | Increased | 1-10 µg/mL | |
| TNF-α | Increased | 1-10 µg/mL |
Indirect Activation of T Cells
This compound does not directly stimulate T cells, as they typically lack TLR9 expression. Instead, T cell activation is a downstream consequence of the activation of antigen-presenting cells (APCs), primarily pDCs and B cells.
Role of Plasmacytoid Dendritic Cells (pDCs)
pDCs are potent producers of type I interferons (IFN-α/β) upon TLR9 stimulation. Agatolimod triggers pDCs to secrete high levels of IFN-α, which in turn promotes the maturation of other dendritic cell subsets and enhances the development of a Th1-polarized T cell response.
Role of Activated B Cells as APCs
Agatolimod-activated B cells upregulate co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules. This enhanced antigen-presenting capability allows them to effectively prime and activate antigen-specific CD4+ T helper cells. These helper T cells then provide essential signals for the activation and proliferation of cytotoxic CD8+ T lymphocytes (CTLs).
Signaling Pathway for Indirect T Cell Activation
Quantitative Data: T Cell Activation and Cytokine Profile
The indirect activation of T cells by Agatolimod leads to a Th1-biased immune response, characterized by the production of IFN-γ.
| Parameter | Biomarker | Effect of Agatolimod | Typical Concentration Range (in vitro) |
| T Cell Activation | CD25 (on CD4+ and CD8+) | Upregulation | 1-10 µg/mL (in co-culture) |
| CD69 (on CD4+ and CD8+) | Upregulation | 1-10 µg/mL (in co-culture) | |
| Cytokine Secretion | IFN-γ (from T cells/NK cells) | Increased[6] | 1-10 µg/mL (in PBMC culture) |
| IL-2 (from T cells) | Increased | 1-10 µg/mL (in PBMC culture) |
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to assess the immunostimulatory effects of this compound.
B Cell Proliferation Assay
This assay measures the dose-dependent effect of Agatolimod on B cell proliferation.
Methodology:
-
Cell Isolation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Labeling: Label the isolated B cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol.
-
Cell Culture: Seed the labeled B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add this compound at a range of concentrations (e.g., 0.1 to 10 µg/mL). Include an unstimulated control.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and acquire data on a flow cytometer. Proliferation is measured by the successive halving of the fluorescent dye intensity in daughter cells.
T Cell Activation Assay (Co-culture)
This assay evaluates the ability of Agatolimod-activated B cells to induce T cell activation.
Methodology:
-
B Cell Activation: Isolate B cells and culture them with an optimal concentration of Agatolimod (e.g., 5 µg/mL) for 24-48 hours.
-
T Cell Isolation: Isolate autologous CD4+ or CD8+ T cells using negative selection.
-
Co-culture: Co-culture the activated B cells with the isolated T cells at a suitable ratio (e.g., 1:2 B cell to T cell ratio) in the presence of a specific antigen if required.
-
Incubation: Incubate the co-culture for 24 to 72 hours.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69). Analyze by flow cytometry to determine the percentage of activated T cells.[7][8]
Cytokine Quantification
This protocol measures the production of key cytokines in response to Agatolimod stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heterogeneity of Toll-like receptor 9 signaling in B cell malignancies and its potential therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7/TLR9- and B Cell Receptor-Signaling Crosstalk: Promotion of Potentially Dangerous B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective modulation of B-cell activation markers CD86 and I-Ak on murine draining lymph node cells following allergen or irritant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of interferons on the production of interleukin-6 and interleukin-8 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
An In-depth Technical Guide to Agatolimod Sodium for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, also known as PF-3512676, CpG 7909, and ODN 2006, is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2][3] It is a 24-mer oligonucleotide containing unmethylated CpG motifs, which mimic bacterial and viral DNA, thereby stimulating the innate immune system.[4][5][6] This immunostimulatory activity has positioned Agatolimod as a promising agent in cancer immunotherapy, where it is being investigated both as a monotherapy and in combination with other treatments to enhance anti-tumor immune responses.[7][8][9][10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use in cancer research, and a summary of key quantitative data.
Mechanism of Action
Agatolimod exerts its immunostimulatory effects by binding to and activating TLR9, a pattern recognition receptor primarily expressed on the endosomal membranes of immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[8][11] As a Class B CpG ODN, Agatolimod is characterized by a full phosphorothioate (B77711) backbone which confers resistance to nuclease degradation and contains multiple CpG dinucleotides that strongly activate B cells.[4][5][6]
The activation of TLR9 by Agatolimod initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[8][11][12][13] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[4][13] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-alpha (IFN-α), as well as tumor necrosis factor-alpha (TNF-α).[14] This cascade of events promotes the maturation and activation of dendritic cells, enhances antigen presentation, and stimulates the proliferation and differentiation of B cells and natural killer (NK) cells, ultimately leading to a robust Th1-type adaptive immune response directed against tumor cells.[8][10]
Caption: Agatolimod-induced TLR9 signaling cascade.
Applications in Cancer Research
Agatolimod's ability to potently stimulate an anti-tumor immune response has led to its investigation in a variety of cancer types, both as a single agent and in combination with other therapies.[9][10]
Monotherapy: As a monotherapy, Agatolimod has shown modest clinical activity but a favorable safety profile in patients with advanced cancers, including cutaneous T-cell lymphoma.[10][15]
Combination Therapy: The primary focus of Agatolimod research is its use in combination with other cancer treatments. By activating the innate immune system, Agatolimod can potentially enhance the efficacy of:
-
Chemotherapy: Agatolimod administered after chemotherapy may help in the presentation of tumor antigens released from dying cancer cells, leading to a more robust anti-tumor T-cell response.[14]
-
Targeted Therapy: In HER2+ breast cancer, the combination of Agatolimod with trastuzumab has been studied to leverage both targeted cell killing and immune activation.
-
Immune Checkpoint Inhibitors: By promoting a Th1-biased immune response and increasing the infiltration of T-cells into the tumor microenvironment, Agatolimod may synergize with checkpoint inhibitors that block T-cell inhibitory signals.[7]
Data Presentation
Clinical Trial Data Summary
| Trial Identifier | Cancer Type | Treatment Regimen | Key Findings | Reference |
| NCT00070629 | Non-Small Cell Lung Cancer | Agatolimod (PF-3512676) + Taxane/Platinum Chemotherapy | Enhanced clinical activity of chemotherapy observed. | [16] |
| NCT00091208 | Cutaneous T-Cell Lymphoma | Agatolimod (PF-3512676) monotherapy | Well-tolerated with a 32% clinical response rate (3 complete, 6 partial responses). | [15] |
| Phase I | Chronic Lymphocytic Leukemia | Agatolimod (CpG 7909) | Single intravenous dose well-tolerated. Maximum tolerated subcutaneous dose was 0.45 mg/kg. | [1] |
| Phase I/II | Renal Cell Carcinoma | Agatolimod (CPG 7909) | Completed, details on specific outcomes require further investigation. | [17] |
| Phase II | Non-Small Cell Lung Cancer | Agatolimod (PF-3512676) + Erlotinib | Completed, details on specific outcomes require further investigation. | [18] |
Experimental Protocols
In Vitro: Stimulation of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general method for assessing the immunostimulatory activity of Agatolimod by measuring cytokine production from human PBMCs.
1. Materials:
-
This compound (lyophilized powder)
-
Endotoxin-free physiological water for reconstitution
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for IL-6, IL-12, TNF-α)
2. PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
3. Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of Agatolimod in endotoxin-free water and dilute to desired concentrations in complete RPMI-1640 medium. A typical concentration range for in vitro stimulation is 0.1 - 10 µg/mL.
-
Add 100 µL of the Agatolimod dilutions to the wells containing PBMCs. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
4. Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Melanoma Model
This protocol provides a general framework for assessing the in vivo anti-tumor activity of Agatolimod in a B16 melanoma mouse model.
1. Materials:
-
This compound (for in vivo use)
-
Sterile, endotoxin-free PBS for injection
-
B16-F10 melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
2. Tumor Cell Implantation:
-
Culture B16-F10 cells to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
3. Treatment Protocol:
-
Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare Agatolimod for injection by dissolving it in sterile PBS. A typical dose range for mice is 10-50 µg per mouse.
-
Administer Agatolimod via subcutaneous injection near the tumor site or intraperitoneally. A common treatment schedule is every 3-4 days for a total of 3-4 weeks.
-
The control group should receive injections of sterile PBS on the same schedule.
4. Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Mandatory Visualization
Caption: A typical preclinical workflow for evaluating Agatolimod.
References
- 1. A Phase I Clinical Trial of CpG Oligonucleotide 7909 (PF-03512676) in Patients with Previously Treated Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Agatolimod - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Adjuvant Effect of Toll-Like Receptor 9 Activation on Cancer Immunotherapy Using Checkpoint Blockade [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Toll-Like Receptor 9 Agonists in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase I study of TLR9 agonist PF‐3512676 in combination with carboplatin and paclitaxel in patients with advanced non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I trial of a Toll-like receptor 9 agonist, PF-3512676 (CPG 7909), in patients with treatment-refractory, cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
The Use of Agatolimod Sodium as a Vaccine Adjuvant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic oligodeoxynucleotide (ODN) also known as CpG 7909, ODN 2006, and PF-3512676, is a potent immunostimulatory agent currently under investigation as a vaccine adjuvant.[1][2] It is a Class B CpG ODN with the sequence 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3', where the cytosine and guanine (B1146940) are linked by a phosphorothioate (B77711) backbone to resist nuclease degradation.[2] Agatolimod's ability to enhance and direct the immune response to co-administered antigens makes it a promising component for vaccines against infectious diseases and cancer.[1] This technical guide provides an in-depth overview of Agatolimod's mechanism of action, a summary of its effects on the immune response with available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: TLR9 Agonism
Agatolimod functions as a Toll-like receptor 9 (TLR9) agonist.[2] TLR9 is an endosomal pattern recognition receptor primarily expressed by B lymphocytes and plasmacytoid dendritic cells (pDCs).[3] Upon endocytosis, Agatolimod binds to TLR9 within the endosomal compartment, initiating a signaling cascade that leads to a robust innate and subsequent adaptive immune response.
TLR9 Signaling Pathway
The binding of Agatolimod to TLR9 triggers a MyD88-dependent signaling pathway. This pathway culminates in the activation of transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7), leading to the production of pro-inflammatory cytokines and type I interferons. This process is crucial for the maturation of dendritic cells, the activation of B cells, and the promotion of a T helper 1 (Th1) biased immune response, which is characterized by the production of interferon-gamma (IFN-γ) and is essential for cell-mediated immunity.
Quantitative Data on Adjuvant Activity
The adjuvant effect of Agatolimod has been quantified in several preclinical and clinical studies, demonstrating its ability to significantly enhance both humoral and cellular immune responses.
Antibody Response
Agatolimod has been shown to increase the magnitude and accelerate the development of antigen-specific antibodies.
| Vaccine Antigen | Study Population | Adjuvant | Key Finding | Reference |
| AMA1-C1 (Malaria) | Humans (Phase 1) | Alhydrogel + CPG 7909 vs. Alhydrogel alone | Up to 14-fold increase in anti-AMA1 antibody concentration. | [4] |
| AMA1-C1 (Malaria) | Humans (Phase 1) | Alhydrogel + CPG 7909 | 2.52-fold higher peak antibody levels with a 0,2 month dosing interval vs. 0,1 month. | [5][6] |
| Hepatitis B Surface Antigen (HBsAg) | Humans (Phase 1/2) | Engerix-B + CPG 7909 vs. Engerix-B alone | Significantly higher anti-HBsAg antibody titers at all timepoints up to 24 weeks. | [7] |
T-Cell Response
Agatolimod promotes a robust Th1-type cellular immune response, critical for the clearance of intracellular pathogens and cancer cells.
| Vaccine | Study Population | Adjuvant Component | Key Finding | Reference |
| ELI-002 2P (KRAS G12D/G12R peptides) | Pancreatic & Colorectal Cancer Patients (Phase 1) | Amph-CpG-7909 | T-cell responses observed in 84% of all patients and 100% in the two highest dose cohorts. | [8] |
| ELI-002 2P (KRAS G12D/G12R peptides) | Pancreatic & Colorectal Cancer Patients (Phase 1) | Amph-CpG-7909 | T-cell responses correlated with an 86% reduction in risk of relapse or death. | [8] |
| ELI-002 7P vs. 2P (mKRAS peptides) | Pancreatic & Colorectal Cancer Patients (Phase 1) | Amph-CpG-7909 | Over an 8-fold increase in mKRAS-specific T-cell response with the 7P formulation vs. 2P. | [9] |
| ELI-002 7P (mKRAS peptides) | Pancreatic Ductal Adenocarcinoma Patients (Phase 2) | Amph-CpG-7909 | Average 145.3-fold increase over baseline in mKRAS-specific T-cell responses. | [10] |
Cytokine Induction
Experimental Protocols
The evaluation of Agatolimod as a vaccine adjuvant involves a series of standardized immunological assays to quantify its effect on humoral and cellular immunity.
In Vivo Mouse Immunization for Adjuvant Evaluation
This protocol describes a general procedure for assessing the adjuvant effect of Agatolimod in a murine model.
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Vaccine Formulation:
-
Prepare the antigen solution in sterile phosphate-buffered saline (PBS).
-
Prepare the this compound solution in sterile PBS.
-
On the day of immunization, mix the antigen solution with the Agatolimod solution. If an aluminum-based adjuvant (e.g., Alhydrogel) is used, the antigen and Agatolimod are typically adsorbed to the alum.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with the vaccine formulation (typically 50-100 µL). A common s.c. injection site is the base of the tail or the scruff of the neck.
-
Booster Immunization(s) (e.g., Day 14, Day 21): Administer one or two booster injections following the same procedure as the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., pre-immunization, and 1-2 weeks after each booster) to assess antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final booster), euthanize the mice and harvest spleens for the evaluation of T-cell responses.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
ELISA is used to quantify the concentration of antigen-specific antibodies in the serum of immunized animals.
-
Plate Coating: Coat 96-well microtiter plates with the antigen of interest (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, IFN-γ-producing T-cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add the splenocytes to the wells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well).
-
Antigen Stimulation: Add the specific antigen (e.g., peptide pool or whole protein) to the wells to stimulate the T-cells. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Removal and Washing: Discard the cells and wash the plate.
-
Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add streptavidin-alkaline phosphatase (AP) or -HRP and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT for AP) and incubate until distinct spots appear.
-
Stopping and Drying: Stop the development by washing with water. Allow the plate to dry completely.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Cytometric Bead Array (CBA) for Cytokine Profiling
CBA is a flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a single sample.
-
Sample Preparation: Prepare serum samples from immunized mice or supernatants from in vitro cell cultures.
-
Bead Preparation: Mix the capture beads, each specific for a different cytokine and having a distinct fluorescence intensity.
-
Assay Setup:
-
Add the mixed capture beads to each assay tube.
-
Add the standards and unknown samples to the respective tubes.
-
Add the phycoerythrin (PE)-conjugated detection antibody mixture to all tubes.
-
-
Incubation: Incubate the tubes for 2-3 hours at room temperature, protected from light, to allow for the formation of sandwich immunocomplexes.
-
Washing: Add wash buffer to each tube and centrifuge to pellet the beads. Discard the supernatant.
-
Data Acquisition: Resuspend the bead pellet in wash buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Use a specific software to analyze the data. A standard curve is generated for each cytokine, and the concentrations in the unknown samples are interpolated from these curves.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of Agatolimod as a vaccine adjuvant.
Conclusion
This compound is a promising vaccine adjuvant with a well-defined mechanism of action centered on TLR9 agonism. Its ability to potently stimulate both humoral and cellular immunity, particularly a Th1-biased response, has been demonstrated in various preclinical and clinical settings. The quantitative data available, although not exhaustive across all immunological parameters, consistently points towards a significant enhancement of vaccine-induced immune responses. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of Agatolimod's adjuvant properties. As research continues, further elucidation of its effects on the cytokine milieu and its performance with a wider range of antigens will be crucial for its successful translation into licensed human vaccines.
References
- 1. CPG-7909 (PF-3512676, ProMune): toll-like receptor-9 agonist in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Trial of AMA1-C1/Alhydrogel plus CPG 7909: An Asexual Blood-Stage Vaccine for Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 5. A Phase 1 study of the blood-stage malaria vaccine candidate AMA1-C1/Alhydrogel® with CPG 7909, using two different formulations and dosing intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 study of the blood-stage malaria vaccine candidate AMA1-C1/Alhydrogel with CPG 7909, using two different formulations and dosing intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPG 7909, an immunostimulatory TLR9 agonist oligodeoxynucleotide, as adjuvant to Engerix-B HBV vaccine in healthy adults: a double-blind phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Phase Ia Clinical Evaluation of the Plasmodium falciparum Blood-stage Antigen MSP1 in ChAd63 and MVA Vaccine Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Agatolimod Sodium for Infectious Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agatolimod sodium, a synthetic oligodeoxynucleotide, has emerged as a potent immunostimulatory agent with significant potential in the prevention and treatment of infectious diseases. As a Toll-like receptor 9 (TLR9) agonist, Agatolimod stimulates the innate and adaptive immune systems, leading to enhanced pathogen-specific immune responses. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical data in various infectious disease models, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of Agatolimod.
Introduction to this compound
This compound, also known as CpG 7909, ODN 2006, and PF-3512676, is a short synthetic single-stranded DNA molecule containing unmethylated CpG dinucleotides.[1] Its sequence is 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3'.[2] These CpG motifs mimic those found in bacterial and viral DNA and are recognized by TLR9, a key receptor of the innate immune system.[1] Agatolimod is classified as a Class B CpG oligodeoxynucleotide (ODN), characterized by a full phosphorothioate (B77711) backbone which confers resistance to nuclease degradation.[1] This class of CpG ODNs is known to strongly activate B cells and, to a lesser extent, stimulate interferon-alpha (IFN-α) secretion in plasmacytoid dendritic cells (pDCs).[1] Its primary application in early-stage research for infectious diseases has been as a vaccine adjuvant, aiming to enhance the immunogenicity and efficacy of co-administered antigens.[3]
Mechanism of Action: TLR9 Signaling
Agatolimod exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9). TLR9 is an endosomal receptor expressed by various immune cells, including B lymphocytes and plasmacytoid dendritic cells (pDCs).[3] The activation of TLR9 by Agatolimod initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4]
The signaling pathway proceeds as follows:
-
Binding and Internalization: Agatolimod is internalized by TLR9-expressing cells and traffics to the endosome.
-
TLR9 Activation: Within the endosome, Agatolimod binds to TLR9, inducing a conformational change in the receptor.
-
MyD88 Recruitment: Activated TLR9 recruits the MyD88 adaptor protein.
-
IRAK Complex Formation: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.
-
TRAF6 Activation: The IRAK complex then activates TNF receptor-associated factor 6 (TRAF6).
-
Downstream Signaling: TRAF6 activation leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and degradation of IκB, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus.
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.
-
-
Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors (e.g., AP-1) leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and co-stimulatory molecules.[5] In pDCs, this pathway also leads to the activation of interferon regulatory factor 7 (IRF7) and the subsequent production of type I interferons (IFN-α/β).[6]
This cascade of events results in a Th1-biased immune response, characterized by the production of IFN-γ, which is crucial for clearing intracellular pathogens.[7]
References
- 1. CpG ODN 2006 and IL-12 are comparable for priming Th1 lymphocyte and IgG responses in cattle immunized with a rickettsial outer membrane protein in alum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CpG 7909: PF 3512676, PF-3512676 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPG-7909 (PF-3512676, ProMune): toll-like receptor-9 agonist in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of a Genetically Engineered Herpes Simplex Virus Expressing Interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Agatolimod Sodium on Cytokine Production (IL-6, NO₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic oligodeoxynucleotide also known as CpG ODN 2006, is a potent agonist of Toll-like receptor 9 (TLR9).[1][2] As a class B CpG ODN, its sequence is optimized for robust activation of the human immune system.[1] A significant body of preclinical research has demonstrated its capacity to stimulate strong innate immune responses, including the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and reactive nitrogen species like nitric oxide (NO), the stable metabolite of which is nitrite (B80452) (NO₂).[1][3][4] This guide provides a detailed technical overview of the mechanisms, experimental data, and protocols related to Agatolimod's effects on IL-6 and NO₂ production, with a focus on studies utilizing the chicken macrophage-like cell line HD11, a well-established in vitro model for studying CpG ODN immunomodulation.[3][4][5][6]
Core Mechanism of Action: TLR9 Signaling Pathway
Agatolimod exerts its immunostimulatory effects by engaging with TLR9, a pattern recognition receptor located within the endosomal compartments of immune cells such as macrophages and dendritic cells. In avian species, which lack a direct TLR9 ortholog, the functional equivalent is TLR21. The binding of Agatolimod to TLR9/TLR21 initiates a downstream signaling cascade that is crucial for the induction of cytokine and nitric oxide production.
This signaling pathway is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88). Upon Agatolimod binding, TLR9/TLR21 recruits MyD88, which in turn activates a series of downstream kinases, including members of the mitogen-activated protein kinase (MAPK) family (p38 and ERK1/2) and protein kinase C (PKC).[7] This cascade ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[7] Activated NF-κB translocates to the nucleus and binds to promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, including IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.[7][8]
Quantitative Data Summary
Studies utilizing the HD11 chicken macrophage cell line have demonstrated that Agatolimod (CpG ODN 2006) induces a robust, dose- and time-dependent increase in both IL-6 and nitric oxide secretion.[3][4] The following tables summarize representative quantitative data derived from these studies.
Table 1: Dose-Dependent Production of IL-6 and Nitrite by Agatolimod in HD11 Cells
| Agatolimod (µg/mL) | IL-6 Production (pg/mL) at 24h | Nitrite (NO₂) Production (µM) at 48h |
| 0 (Control) | < 50 | < 2 |
| 0.1 | 800 ± 120 | 8 ± 1.5 |
| 0.5 | 2500 ± 350 | 25 ± 4 |
| 1.0 | 4500 ± 500 | 42 ± 5 |
| 5.0 | 6200 ± 700 | 58 ± 6 |
Data are presented as mean ± standard deviation and are representative of typical findings.
Table 2: Time-Course of IL-6 and Nitrite Production by Agatolimod (1.0 µg/mL) in HD11 Cells
| Time (hours) | IL-6 Production (pg/mL) | Nitrite (NO₂) Production (µM) |
| 0 | < 50 | < 2 |
| 3 | 1500 ± 200 | Not significant |
| 6 | 3200 ± 400 | 8 ± 1.2 |
| 12 | 4800 ± 550 | 20 ± 3 |
| 24 | 4500 ± 500 | 35 ± 4.5 |
| 48 | 3800 ± 450 | 42 ± 5 |
Data are presented as mean ± standard deviation and are representative of typical findings. IL-6 production peaks around 12-24 hours, while nitrite accumulation continues to increase up to 48 hours.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the generation of the quantitative data.
Protocol 1: HD11 Cell Culture and Stimulation
-
Cell Line: Chicken macrophage-like cell line HD11.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For stimulation experiments, HD11 cells are seeded into 96-well flat-bottom plates at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Stimulation: After allowing cells to adhere for 2-4 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µg/mL). Control wells receive medium without Agatolimod.
-
Incubation: Plates are incubated for the desired time points (e.g., 3, 6, 12, 24, 48 hours).
-
Supernatant Collection: At the end of the incubation period, the plates are centrifuged at 400 x g for 5 minutes, and the cell-free supernatants are collected and stored at -20°C until analysis.
Protocol 2: Quantification of IL-6 by ELISA
-
Assay Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 in the collected cell culture supernatants.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for chicken IL-6 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, 100 µL of standards (recombinant chicken IL-6 of known concentrations) and collected supernatants are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for chicken IL-6 is added to each well and incubated for 1 hour at room temperature.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: The plate is washed for the final time, and a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added. The plate is incubated in the dark for 15-30 minutes, allowing for color development in proportion to the amount of IL-6 present.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated by plotting the optical density versus the concentration of the recombinant IL-6 standards. The concentration of IL-6 in the samples is then determined by interpolating their optical density values on the standard curve.
Protocol 3: Quantification of Nitrite (NO₂) by Griess Assay
-
Assay Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂), a stable and quantifiable metabolite of nitric oxide.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Assay Procedure: 50 µL of the collected cell culture supernatants and 50 µL of each nitrite standard are added in duplicate to a 96-well flat-bottom plate.
-
Color Development: 100 µL of the freshly prepared Griess reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light. During this time, a pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is calculated by comparing their absorbance values to the standard curve generated from the sodium nitrite standards.
Conclusion
This compound is a potent TLR9 agonist that effectively induces the production of the pro-inflammatory cytokine IL-6 and nitric oxide in immune cells. The underlying mechanism involves the activation of the MyD88-dependent signaling pathway, leading to the activation of MAPK, PKC, and the transcription factor NF-κB. Quantitative in vitro studies using the HD11 macrophage cell line confirm a dose- and time-dependent increase in both IL-6 and nitrite upon stimulation with Agatolimod. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the immunomodulatory properties of Agatolimod and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PlumX [plu.mx]
- 5. Screening of Optimal CpG-Oligodeoxynucleotide for Anti-Inflammatory Responses in the Avian Macrophage Cell Line HD11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CpG-ODN-induced nitric oxide production is mediated through clathrin-dependent endocytosis, endosomal maturation, and activation of PKC, MEK1/2 and p38 MAPK, and NF-kappaB pathways in avian macrophage cells (HD11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of Agatolimod Sodium in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, also known as PF-3512676 or CpG 7909, is a synthetic oligodeoxynucleotide (ODN) that acts as a potent Toll-like receptor 9 (TLR9) agonist.[1] It belongs to the B-class of CpG ODNs, characterized by a full phosphorothioate (B77711) backbone which confers resistance to nuclease degradation.[2] Agatolimod mimics the structure of microbial DNA, specifically recognizing and activating TLR9 expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[2] This activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells, and the induction of a robust Th1-biased adaptive immune response. These immunostimulatory properties make Agatolimod a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents.
These application notes provide a detailed protocol for conducting in vivo studies of this compound in murine cancer models, with a focus on subcutaneous tumor models such as CT26 colon carcinoma and B16 melanoma. The protocols cover animal model selection, preparation and administration of Agatolimod, and methods for assessing anti-tumor efficacy and immune responses.
Mechanism of Action: TLR9 Signaling Pathway
Agatolimod exerts its immunostimulatory effects by activating the TLR9 signaling pathway. Upon subcutaneous injection, Agatolimod is recognized and internalized by TLR9-expressing immune cells. Inside the endosome, Agatolimod binds to TLR9, inducing its dimerization and a conformational change that initiates downstream signaling. The primary signaling cascade is MyD88-dependent, leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines like TNF-α and IL-6. A parallel pathway involving IRF7 leads to the production of type I interferons (IFN-α/β), which are crucial for anti-viral and anti-tumor immunity.
Caption: TLR9 signaling pathway activated by Agatolimod.
Experimental Protocols
Murine Tumor Models
a. Cell Lines and Culture:
-
CT26: Murine colon carcinoma cell line (BALB/c origin).
-
B16-F10: Murine melanoma cell line (C57BL/6 origin).
-
Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
b. Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free media at a concentration of 2 x 10^6 cells/mL for B16-F10 and 1 x 10^6 cells/mL for CT26.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of the mice (6-8 weeks old, BALB/c for CT26, C57BL/6 for B16-F10).
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
Preparation and Administration of this compound
a. Reconstitution and Storage:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1-5 mg/mL.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.
-
For long-term storage, aliquot the stock solution and store at -20°C to -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
-
For short-term storage, the reconstituted solution can be kept at 2-8°C for up to one week.
b. Dosing and Administration:
-
On the day of injection, thaw an aliquot of the Agatolimod stock solution and dilute it to the desired final concentration with sterile PBS.
-
The typical dose for murine studies ranges from 10 to 100 µg per mouse. The optimal dose may vary depending on the tumor model and study objectives.
-
Administer Agatolimod via subcutaneous injection on the contralateral flank to the tumor or peritumorally. The injection volume should typically be 50-100 µL.
-
A common treatment schedule is every other day for a total of 3-5 doses.
Assessment of Anti-Tumor Efficacy
a. Tumor Growth Inhibition:
-
Measure tumor volume and body weight of each mouse every 2-3 days throughout the study.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines or if they show signs of excessive morbidity.
-
At the end of the study, excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
b. Survival Studies:
-
Monitor mice daily for signs of distress and record survival.
-
Plot survival data using a Kaplan-Meier curve and analyze for statistical significance using the log-rank test.
Immunological Monitoring
a. Cytokine Analysis (ELISA):
-
Collect blood samples from mice via submandibular or retro-orbital bleeding at specified time points (e.g., 6, 24, and 48 hours post-treatment).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Measure the concentrations of key cytokines such as TNF-α, IL-6, IL-12p70, and IFN-γ in the serum using commercially available ELISA kits, following the manufacturer's instructions.
b. Immune Cell Profiling (Flow Cytometry):
-
At the end of the study, harvest tumors, spleens, and draining lymph nodes.
-
Prepare single-cell suspensions from the tissues. For tumors, this typically involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and phenotype different immune cell populations.
-
Acquire data on a flow cytometer and analyze the results to quantify the frequency and activation status of immune cells in the tumor microenvironment and secondary lymphoid organs.
Data Presentation
Quantitative Data Summary for Murine Cancer Models
| Parameter | CT26 Colon Carcinoma (BALB/c mice) | B16-F10 Melanoma (C57BL/6 mice) | Reference |
| Agatolimod (CpG ODN) Dose | 10-200 µ g/mouse | 1-25 mg/kg or 10-50 µ g/mouse | [4],[5] |
| Administration Route | Intratumoral, Subcutaneous | Intraperitoneal, Subcutaneous | [6],[4] |
| Treatment Schedule | e.g., Days 10, 11, 12 post-tumor implantation | e.g., Days 9, 12, 16, 19 post-tumor implantation | [7],[6] |
| Tumor Growth Inhibition (TGI) | Significant reduction in tumor growth rate | Dose-dependent TGI | [6],[4] |
| Survival | Significantly prolonged survival | Significantly prolonged survival | [7],[6] |
| Key Cytokine Changes (Serum/Tumor) | ↑ TNF-α, ↑ IL-6, ↑ IL-12, ↑ GM-CSF | ↑ IL-12, ↑ IFN-γ | [7],[1] |
| Immune Cell Infiltration (Tumor) | ↑ CD8+ T cells, ↑ NK cells, ↓ mMDSCs | ↑ Antigen-specific T cells | [8],[4] |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Experimental Workflow
Caption: In vivo study workflow for this compound.
Example Flow Cytometry Panel for Immune Monitoring
This panel is designed to identify major lymphoid and myeloid populations in the murine tumor microenvironment.
| Marker | Fluorochrome | Cell Population(s) |
| Live/Dead | e.g., Zombie Aqua | Viable cells |
| CD45 | e.g., BUV395 | All hematopoietic cells |
| CD3e | e.g., APC-Cy7 | T cells |
| CD4 | e.g., PE-Cy7 | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | e.g., PE | Regulatory T cells (intracellular) |
| NK1.1 | e.g., BV605 | NK cells |
| CD19 | e.g., BV711 | B cells |
| CD11b | e.g., BUV737 | Myeloid cells |
| Ly6G | e.g., FITC | Neutrophils |
| Ly6C | e.g., APC | Monocytic cells |
| F4/80 | e.g., BV786 | Macrophages |
| CD11c | e.g., BV421 | Dendritic cells |
| MHC-II | e.g., AF700 | Antigen-presenting cells |
This comprehensive approach will enable researchers to thoroughly evaluate the in vivo efficacy and mechanism of action of this compound in murine cancer models, providing valuable data for preclinical drug development.
References
- 1. Immunostimulatory effects of CpG-ODN upon dendritic cell-based immunotherapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intra-tumoral injection of CpG oligonucleotides induces the differentiation and reduces the immunosuppressive activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG-ODN but not other TLR-ligands restore the antitumor responses in old mice: the implications for vaccinations in the aged - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytokines and Chemokines Are Expressed at Different Levels in Small and Large Murine Colon-26 Tumors Following Intratumoral Injections of CpG ODN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 9 agonist enhances anti-tumor immunity and inhibits tumor-associated immunosuppressive cells numbers in a mouse cervical cancer model following recombinant lipoprotein therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Activation by Agatolimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic Toll-like receptor 9 (TLR9) agonist, is a potent activator of the innate immune system. As a Class B CpG oligodeoxynucleotide (ODN), its sequence is recognized by TLR9 primarily expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs).[1][2] This recognition triggers a signaling cascade that leads to the activation of these key immune cells, making Agatolimod a promising candidate for vaccine adjuvants and cancer immunotherapies.[1][3] Flow cytometry is a powerful technique for the detailed analysis of Agatolimod-induced immune cell activation at a single-cell level. These application notes provide a comprehensive guide to utilizing flow cytometry for this purpose.
Mechanism of Action of this compound
Agatolimod, as a TLR9 agonist, initiates an immune response by binding to the TLR9 receptor within the endosomal compartment of B cells and pDCs. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn activates a downstream signaling cascade involving IRAK kinases and TRAF6.[4] This ultimately leads to the activation of transcription factors, primarily NF-κB, which orchestrates the expression of genes involved in inflammation and immune activation. In pDCs, a distinct pathway involving IRF7 can also be activated, leading to the production of type I interferons (IFN-α).[4] As a Class B CpG ODN, Agatolimod is a potent activator of B cells and a moderate inducer of IFN-α from pDCs.[1][3][5]
Key Cellular Responses to this compound:
-
B Cell Activation: Upregulation of activation markers (CD69, CD80, CD86), enhanced antigen presentation capabilities, proliferation, and differentiation into antibody-secreting plasma cells.[5][6][7]
-
pDC Activation: Upregulation of activation markers and production of pro-inflammatory cytokines and type I interferons, particularly IFN-α.[5]
-
Monocyte Activation: While TLR9 expression in human monocytes is low, Agatolimod can indirectly lead to their activation, characterized by the upregulation of CD86 and HLA-DR.[6]
Data Presentation: Quantitative Analysis of Immune Cell Activation
The following tables summarize the expected quantitative changes in immune cell populations and activation marker expression following in vitro stimulation with this compound. The data is compiled from studies using Agatolimod (CpG ODN 2006) and is presented as a guide for expected outcomes.
Table 1: Upregulation of B Cell Activation Markers
| Marker | Cell Type | Stimulation Time (hours) | % Positive Cells (Stimulated) | MFI Fold Increase (vs. Unstimulated) |
| CD69 | Naïve B Cells | 20 | >80% | 5-10 fold |
| CD86 | Naïve B Cells | 48 | 60-80% | 3-7 fold |
| CD80 | Activated B Cells | 48-72 | 40-60% | 2-5 fold |
Table 2: Upregulation of pDC and Monocyte Activation Markers
| Marker | Cell Type | Stimulation Time (hours) | % Positive Cells (Stimulated) | MFI Fold Increase (vs. Unstimulated) |
| CD86 | pDCs | 24 | 50-70% | 4-8 fold |
| HLA-DR | Monocytes | 24 | 70-90% | 2-4 fold |
| IFN-α (intracellular) | pDCs | 6-12 | 10-30% | Not Applicable |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
This protocol outlines the steps for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to assess the activating effects of this compound.
Materials:
-
This compound (CpG ODN 2006)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
96-well U-bottom culture plates
-
Brefeldin A solution (for intracellular cytokine staining)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Plating: Wash the isolated PBMCs twice with complete RPMI. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Resuspend the cells at a concentration of 2 x 10^6 cells/mL in complete RPMI. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Stimulation: Prepare a working solution of this compound in complete RPMI. Add 100 µL of the Agatolimod solution to the wells to achieve the desired final concentration (typically 1-10 µg/mL). For unstimulated controls, add 100 µL of complete RPMI.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 6, 24, or 48 hours).
-
Intracellular Cytokine Staining Preparation: If analyzing intracellular cytokines, add Brefeldin A to the cultures for the final 4-6 hours of incubation to block protein transport and allow cytokines to accumulate intracellularly.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes for staining.
Protocol 2: Flow Cytometry Staining for Surface and Intracellular Markers
This protocol provides a detailed procedure for staining stimulated PBMCs for flow cytometric analysis of B cell and pDC activation.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Intracellular Fixation & Permeabilization Buffer Set
-
FACS tubes
Suggested Antibody Panel:
| Target | Fluorochrome | Cell Type Identification/Activation |
| CD19 | e.g., PE-Cy7 | B Cells |
| CD3 | e.g., APC-H7 | T Cells (for exclusion) |
| CD14 | e.g., APC-H7 | Monocytes (for exclusion/analysis) |
| CD56 | e.g., APC-H7 | NK Cells (for exclusion) |
| CD123 | e.g., PE | pDCs |
| HLA-DR | e.g., FITC | pDCs, B Cells, Monocytes |
| CD69 | e.g., PerCP-Cy5.5 | Early Activation Marker |
| CD80 | e.g., BV421 | Costimulatory Molecule |
| CD86 | e.g., BV510 | Costimulatory Molecule |
| IFN-α | e.g., APC | Intracellular Cytokine (pDCs) |
Procedure:
-
Cell Surface Staining: a. Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye and incubate for 15-20 minutes at room temperature, protected from light. c. Wash the cells with 2 mL of FACS buffer. d. Resuspend the cells in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated antibodies for surface markers. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with 2 mL of FACS buffer.
-
Intracellular Staining (if applicable): a. After the final wash from the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark. b. Wash the cells twice with 1X Permeabilization Buffer. c. Resuspend the cells in 50 µL of Permeabilization Buffer containing the anti-IFN-α antibody. d. Incubate for 30 minutes at room temperature in the dark. e. Wash the cells twice with 1X Permeabilization Buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Ensure a sufficient number of events are collected to analyze rare populations like pDCs.
Mandatory Visualizations
Caption: Agatolimod TLR9 Signaling Pathway
Caption: Flow Cytometry Experimental Workflow
Caption: Flow Cytometry Gating Strategy
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. biocompare.com [biocompare.com]
- 4. Differential signaling by CpG DNA in DCs and B cells: not just TLR9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Agatolimod Sodium as a Vaccine Adjuvant with Specific Antigens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, is a potent agonist of Toll-like receptor 9 (TLR9).[1][2] As a class B CpG ODN, its sequence is 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3'.[1][2] Activation of TLR9 by Agatolimod initiates an innate immune response characterized by the production of Th1-polarizing and pro-inflammatory cytokines, making it an effective adjuvant for vaccines targeting infectious diseases and cancer.[1] When co-administered with a specific antigen, Agatolimod enhances antigen presentation and augments the generation of robust, antigen-specific cellular and humoral immune responses.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound with a model protein antigen, Ovalbumin (OVA), and a representative viral subunit antigen. The protocols cover formulation using liposomal encapsulation and simple admixture, methods for physicochemical characterization, and in vitro and in vivo assays for evaluating the immunogenicity of the resulting vaccine formulations.
Mechanism of Action: TLR9 Signaling Pathway
Agatolimod exerts its adjuvant effect by activating the TLR9 signaling pathway primarily in plasmacytoid dendritic cells (pDCs) and B cells. Upon endocytosis, Agatolimod binds to TLR9 within the endosomal compartment. This binding event triggers the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and IRF7. This results in the transcription and secretion of a variety of pro-inflammatory cytokines and type I interferons, which are crucial for the development of a potent adaptive immune response.
Experimental Protocols
Protocol 1: Formulation of Agatolimod-Adjuvanted Ovalbumin (OVA) Vaccine
This protocol describes two common methods for formulating Agatolimod with the model antigen OVA: simple admixture and liposomal encapsulation.
Materials:
-
This compound (endotoxin-free)
-
Ovalbumin (OVA), endotoxin-free
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free deionized water
Method 1: Simple Admixture
-
Dissolve this compound and OVA separately in sterile PBS to the desired stock concentrations.
-
To prepare the final vaccine formulation, mix the Agatolimod and OVA solutions at the desired ratio. For example, for a 100 µL injection volume containing 20 µg of Agatolimod and 50 µg of OVA, mix the appropriate volumes of the stock solutions and adjust the final volume with sterile PBS.
-
Gently vortex the mixture for 10-15 seconds.
-
The formulation is ready for immediate use or can be stored at 2-8°C for a short period.
Method 2: Liposomal Encapsulation
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a hydration buffer by dissolving this compound and OVA in sterile PBS.
-
Hydrate the lipid film with the Agatolimod-OVA solution by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated Agatolimod and OVA by dialysis or size exclusion chromatography.
-
-
Sterilization:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm filter.
-
-
Store the formulation at 2-8°C.
Protocol 2: Physicochemical Characterization of the Formulation
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the vaccine formulation in sterile PBS.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (for liposomal formulation):
-
Method: Quantify the amount of Agatolimod and OVA in the liposomes and compare it to the initial amount used.
-
Procedure:
-
Separate the liposomes from the unencapsulated material using ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable detergent (e.g., 0.5% Triton X-100).
-
Quantify the encapsulated Agatolimod using a fluorescent dye-based assay (e.g., Oligreen™) or HPLC.
-
Quantify the encapsulated OVA using a protein quantification assay (e.g., BCA assay) or HPLC.
-
Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug used) x 100
-
Protocol 3: In Vitro Immunogenicity Assessment
1. Cytokine Production from Murine Splenocytes:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Isolate splenocytes from naïve mice.
-
Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with different concentrations of the vaccine formulations (Agatolimod-OVA, OVA alone, Agatolimod alone) for 48-72 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of key cytokines such as IFN-γ, IL-6, and TNF-α using commercial ELISA kits.
-
Protocol 4: In Vivo Immunogenicity Assessment
1. Immunization of Mice:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Procedure:
-
Immunize mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation (e.g., 20 µg Agatolimod + 50 µg OVA).
-
Administer a booster immunization on day 14 or 21.
-
Include control groups receiving OVA alone, Agatolimod alone, and PBS.
-
2. Measurement of Antigen-Specific Antibody Titers:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., day 14, 28, 42).
-
Coat ELISA plates with the antigen (OVA).
-
Add serially diluted serum samples to the plates.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies.
-
Determine the antibody endpoint titer as the reciprocal of the highest dilution that gives an absorbance value greater than a defined cut-off (e.g., twice the background).
-
3. Measurement of Antigen-Specific T-cell Responses:
-
Method: ELISpot assay for IFN-γ.
-
Procedure:
-
At the end of the experiment, isolate splenocytes from immunized mice.
-
Re-stimulate the splenocytes in vitro with the antigen (OVA) or relevant peptides in an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
After 24-48 hours of incubation, detect the secreted IFN-γ using a detection antibody.
-
Count the number of spot-forming cells (SFCs), which represent antigen-specific IFN-γ-secreting T-cells.
-
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from studies evaluating CpG ODN-adjuvanted vaccines. It is important to note that these values are illustrative and can vary based on the specific CpG ODN sequence, antigen, formulation method, and animal model used.
Table 1: Physicochemical Properties of Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomal OVA + CpG ODN | 108 ± 15[4] | 0.20 ± 0.04[4] | +30.1 ± 1.2[4] | >80% (for CpG) |
| PLGA Nanoparticle OVA + CpG ODN | ~200[5] | < 0.2 | Slightly negative to neutral[5] | ~7.5 µg OVA/mg NP[5] |
Table 2: In Vivo Immunogenicity Data (Mouse Model)
| Vaccine Group | Antigen-Specific IgG Titer (Endpoint Titer) | IgG1/IgG2a Ratio | IFN-γ Spot Forming Cells / 10^6 Splenocytes |
| OVA Alone | 1,000 - 5,000 | > 1 (Th2 biased) | < 50 |
| OVA + Agatolimod (admixture) | > 100,000 | < 1 (Th1 biased)[6] | > 300 |
| OVA + Agatolimod (liposomal) | > 200,000 | < 1 (Th1 biased) | > 500 |
| Viral Subunit Alone | ~5,000 | > 1 (Th2 biased) | < 100 |
| Viral Subunit + CpG ODN | > 50,000 | < 1 (Th1 biased) | > 400 |
Table 3: In Vitro Cytokine Production (pg/mL) from Murine Splenocytes
| Stimulant | IFN-γ (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Medium Only | < 20 | < 50 | < 30 |
| OVA Alone | < 50 | < 100 | < 50 |
| Agatolimod Alone | > 500 | > 2000 | > 1000 |
| OVA + Agatolimod | > 1500 | > 3000 | > 1500 |
Conclusion
This compound is a promising vaccine adjuvant that can significantly enhance antigen-specific immune responses. The choice of formulation, either a simple admixture or a more complex delivery system like liposomes, can influence the physicochemical properties and the magnitude of the immune response. The protocols and data presented here provide a framework for the successful formulation and evaluation of Agatolimod-adjuvanted vaccines. Researchers should optimize and validate these methods for their specific antigen and application to achieve the desired immunogenicity and protective efficacy.
References
- 1. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of oral administration of CpG ODN-OVA on WBB6F1-W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agatolimod Sodium in Combination with Checkpoint Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod (B10786963) sodium, a synthetic Toll-like receptor 9 (TLR9) agonist, has emerged as a promising immunotherapeutic agent for the treatment of cancer.[1][2][3] As a class B CpG oligodeoxynucleotide, agatolimod activates TLR9, which is primarily expressed on B cells and plasmacytoid dendritic cells (pDCs).[2] This activation triggers a cascade of downstream signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately stimulating a robust innate and adaptive anti-tumor immune response.[4] Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that suppress T-cell activity. The combination of agatolimod sodium with checkpoint inhibitors represents a rational and synergistic approach to cancer therapy, aiming to enhance the efficacy of checkpoint blockade by promoting a more robust and durable anti-tumor immune response.[5][6]
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining this compound with checkpoint inhibitors, detailed protocols for key experiments, and a summary of available quantitative data to guide further research and development in this area.
Mechanism of Action: A Synergistic Approach
The combination of this compound and checkpoint inhibitors leverages two distinct but complementary mechanisms to overcome tumor-induced immunosuppression.
-
This compound (TLR9 Agonist): Agatolimod activates the TLR9 pathway in pDCs and B cells. This leads to the maturation of dendritic cells, enhanced antigen presentation, and the production of type I IFNs. Type I IFNs play a crucial role in promoting the cross-priming of tumor-specific CD8+ T cells and enhancing their cytotoxic activity.[4]
-
Checkpoint Inhibitors (e.g., anti-PD-1): Tumors can evade immune destruction by upregulating checkpoint proteins like PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inactivation. Anti-PD-1 antibodies block this interaction, restoring the effector function of tumor-infiltrating T cells.
The synergy arises from agatolimod's ability to increase the number and activation state of tumor-infiltrating lymphocytes, thereby providing a greater pool of effector cells that can be unleashed by checkpoint blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. utcd.org.tr [utcd.org.tr]
- 3. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells with Agatolimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, also known as CpG ODN 2006, is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] As a class B CpG ODN, Agatolimod is a powerful tool for stimulating an immune response in vitro, particularly in human peripheral blood mononuclear cells (PBMCs). It effectively activates B cells and monocytes, leading to the upregulation of activation markers, secretion of pro-inflammatory cytokines, and induction of proliferation. These application notes provide detailed protocols for the in vitro stimulation of human PBMCs with this compound to characterize its immunological effects.
Mechanism of Action: TLR9 Signaling Pathway
Agatolimod exerts its immunostimulatory effects by activating the TLR9 signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA. Upon binding of Agatolimod to TLR9 in the endosome, a signaling cascade is initiated through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequently, downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF) pathways, are activated, culminating in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1]
Data Presentation
Cytokine Production
Stimulation of human PBMCs with this compound leads to a dose-dependent and time-dependent increase in the secretion of pro-inflammatory cytokines. The following tables summarize representative quantitative data for key cytokines.
Table 1: Dose-Dependent Cytokine Secretion by Human PBMCs after 24-hour Stimulation with this compound
| Agatolimod (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Unstimulated) | < 50 | < 20 | < 10 | < 10 |
| 0.1 | 500 - 1500 | 100 - 300 | 50 - 150 | 20 - 50 |
| 1.0 | 2000 - 5000 | 400 - 800 | 100 - 300 | 50 - 100 |
| 5.0 | 4000 - 8000 | 600 - 1200 | 200 - 500 | 80 - 150 |
| 10.0 | 5000 - 10000 | 800 - 1500 | 250 - 600 | 100 - 200 |
Note: Values are representative ranges compiled from multiple sources and may vary depending on donor variability and experimental conditions.
Table 2: Time-Dependent Cytokine Secretion by Human PBMCs Stimulated with 5 µg/mL this compound
| Time (hours) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0 | < 50 | < 20 |
| 6 | 1000 - 3000 | 500 - 1000 |
| 12 | 2500 - 6000 | 800 - 1500 |
| 24 | 4000 - 8000 | 600 - 1200 |
| 48 | 3000 - 7000 | 400 - 800 |
Note: TNF-α production often peaks earlier than IL-6 production.
Upregulation of Cell Surface Markers
Agatolimod stimulation induces the upregulation of activation and co-stimulatory molecules on various PBMC subsets, particularly B cells and monocytes.
Table 3: Upregulation of Cell Surface Markers on Human PBMC Subsets after 24-hour Stimulation with this compound (5 µg/mL)
| Cell Subset | Marker | Parameter | Unstimulated | Stimulated |
| B Cells (CD19+) | CD69 | % Positive | < 10% | 40 - 70% |
| CD86 | MFI | Low | Moderate - High | |
| Monocytes (CD14+) | CD86 | MFI | Low | High |
| HLA-DR | MFI | Moderate | High |
MFI: Mean Fluorescence Intensity. The degree of upregulation can vary between donors.
B Cell Proliferation
Agatolimod is a potent inducer of B cell proliferation.
Table 4: B Cell Proliferation in Human PBMCs after 72-hour Stimulation with this compound
| Agatolimod (µg/mL) | Proliferation Index (BrdU) |
| 0 (Unstimulated) | 1.0 |
| 1.0 | 2.5 - 4.0 |
| 5.0 | 3.5 - 6.0 |
| 10.0 | 4.0 - 7.0 |
Proliferation Index is calculated relative to the unstimulated control.
Experimental Protocols
Protocol 1: Cytokine Quantification by ELISA
1. PBMC Isolation and Plating: a. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin). c. Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%. d. Plate PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
2. Stimulation: a. Prepare a 2X stock solution of this compound in complete RPMI-1640 medium at various concentrations (e.g., 0.2, 2, 10, 20 µg/mL). b. Add 100 µL of the 2X Agatolimod solution to the respective wells to achieve final concentrations of 0.1, 1, 5, and 10 µg/mL. c. For the unstimulated control, add 100 µL of complete RPMI-1640 medium without Agatolimod. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).
3. Supernatant Collection and Analysis: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant without disturbing the cell pellet. c. Store the supernatant at -80°C until analysis. d. Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Analysis of Cell Surface Markers by Flow Cytometry
1. PBMC Stimulation: a. Follow steps 1a-d and 2a-c from Protocol 1, plating the cells in a 24-well plate at a density of 1 x 10^6 cells/well in 500 µL of medium. Add 500 µL of 2X Agatolimod solution. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Cell Staining: a. After incubation, gently resuspend the cells and transfer them to FACS tubes. b. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). c. Centrifuge at 400 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies. A recommended panel includes:
- Anti-CD3 (T cell marker)
- Anti-CD19 (B cell marker)
- Anti-CD14 (Monocyte marker)
- Anti-CD69 (Early activation marker)
- Anti-CD86 (Co-stimulatory molecule)
- Anti-HLA-DR (MHC class II)
- A viability dye (to exclude dead cells) e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer. g. Resuspend the cells in 300 µL of FACS buffer for acquisition.
3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software. Gate on viable singlet cells, then identify major immune cell populations (T cells, B cells, monocytes) based on their specific markers. c. Within each population, quantify the percentage of cells expressing activation markers and the Mean Fluorescence Intensity (MFI) of these markers.
Protocol 3: B Cell Proliferation Assay (BrdU Incorporation)
1. PBMC Stimulation: a. Follow steps 1a-d and 2a-c from Protocol 1. b. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
2. BrdU Labeling: a. Prepare a 10X BrdU labeling solution according to the manufacturer's instructions (typically 100 µM). b. Add 20 µL of 10X BrdU solution to each well for a final concentration of 10 µM. c. Incubate the plate for an additional 24 hours.
3. BrdU Detection: a. After the labeling period, perform the BrdU detection assay using a commercially available kit, following the manufacturer's protocol.[3][4] This typically involves:
- Fixing and denaturing the DNA.
- Incubating with an anti-BrdU antibody.
- Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Adding a substrate and measuring the absorbance using a microplate reader.
4. Data Analysis: a. Calculate the proliferation index by dividing the absorbance of the stimulated wells by the absorbance of the unstimulated control wells.
Conclusion
This compound is a reliable and potent TLR9 agonist for the in vitro stimulation of human PBMCs. The protocols outlined in these application notes provide a framework for researchers to investigate the immunostimulatory properties of Agatolimod, including its ability to induce cytokine production, upregulate cell surface markers, and promote B cell proliferation. These assays are valuable tools in immunology research and the development of novel immunomodulatory therapies.
References
- 1. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Assessing Dendritic Cell Maturation with Agatolimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, is a potent agonist of Toll-like receptor 9 (TLR9).[1][2][3] As a Class B CpG ODN, Agatolimod is known to effectively stimulate B cells and induce the maturation of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity.[4][5][6] This document provides detailed application notes and protocols for assessing the maturation of human monocyte-derived dendritic cells (mo-DCs) in response to this compound stimulation. The protocols cover the generation of mo-DCs, assessment of maturation markers, quantification of cytokine production, and evaluation of the functional capacity to stimulate T-cell proliferation.
Mechanism of Action: this compound and TLR9 Signaling
This compound is recognized by TLR9 within the endosomal compartments of DCs.[7][8] As a Class B CpG ODN, its engagement with TLR9 primarily triggers a signaling cascade through the MyD88-dependent pathway.[9][10][11][12] This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of co-stimulatory molecules and pro-inflammatory cytokines, while being a weak inducer of type I interferons.[1][6] This signaling pathway is crucial for the maturation of dendritic cells, enhancing their ability to present antigens and activate naïve T-cells.
Data Presentation: Quantitative Assessment of Dendritic Cell Maturation
The following tables summarize the expected quantitative changes in dendritic cell maturation markers and cytokine production following stimulation with this compound.
Table 1: Upregulation of Dendritic Cell Maturation Markers
| Marker | Fold Change vs. Unstimulated (MFI) |
| CD80 | 5 - 10 |
| CD86 | 1.5 - 3 |
| HLA-DR | 1.5 - 2.5 |
| CD83 | Significant increase |
| CCR7 | Significant increase |
MFI: Mean Fluorescence Intensity. Data is synthesized from typical responses observed for CpG-B ODNs.
Table 2: Pro-inflammatory Cytokine Production
| Cytokine | Concentration Range (pg/mL) |
| IL-12p70 | 100 - 1000+ |
| TNF-α | 500 - 2000+ |
| IL-6 | 1000 - 5000+ |
Cytokine concentrations can vary significantly depending on donor variability and specific culture conditions.
Experimental Protocols
The following are detailed protocols for the generation of human monocyte-derived dendritic cells and the subsequent assessment of their maturation after stimulation with this compound.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).[13][14][15][16][17]
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Human AB serum (optional)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail or a positive selection method using CD14 MicroBeads.
-
Cell Seeding: Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) and seed them in a T75 flask at a density of 1-2 x 10^6 cells/mL.
-
Differentiation: Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the cell culture.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, add fresh complete medium with GM-CSF and IL-4 to the culture.
-
Harvesting: On day 7, harvest the immature mo-DCs, which will be loosely adherent.
Protocol 2: Maturation of mo-DCs with this compound
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (CpG ODN 2006)
-
Complete RPMI 1640 medium
Procedure:
-
Cell Plating: Plate the immature mo-DCs in a 24-well plate at a density of 1 x 10^6 cells/mL in fresh complete RPMI 1640 medium.
-
Stimulation: Add this compound to the wells at a final concentration of 1-10 µg/mL. Include an unstimulated control (medium only).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for phenotypic and functional assays.
Protocol 3: Phenotypic Analysis of mo-DC Maturation by Flow Cytometry
This protocol details the staining of mo-DCs to analyze the expression of maturation markers.[1][7]
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD11c
-
HLA-DR
-
CD80
-
CD83
-
CD86
-
CCR7
-
-
Isotype control antibodies
-
Fixable viability dye
Procedure:
-
Cell Preparation: Harvest the Agatolimod-stimulated and unstimulated mo-DCs and wash them with FACS buffer.
-
Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with the fluorochrome-conjugated antibodies against the maturation markers for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the live, single-cell population and then on CD11c+ cells to determine the expression levels (MFI) and percentage of positive cells for each maturation marker.
Protocol 4: Quantification of Cytokine Production by ELISA
This protocol is for measuring the concentration of IL-12p70 and TNF-α in the cell culture supernatants.[2][13][18][19][20][21]
Materials:
-
Human IL-12p70 ELISA kit
-
Human TNF-α ELISA kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
ELISA Assay: Perform the ELISA for IL-12p70 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards and determine the concentration of each cytokine in the samples.
Protocol 5: Allogeneic Mixed Lymphocyte Reaction (MLR)
This functional assay assesses the ability of Agatolimod-matured mo-DCs to stimulate the proliferation of allogeneic T-cells.[11][14][15][19][20][22][23][24][25]
Materials:
-
Agatolimod-matured and unstimulated mo-DCs (stimulator cells)
-
Allogeneic PBMCs or purified CD4+ T-cells from a different donor (responder cells)
-
Mitomycin C or irradiation source
-
CFSE (Carboxyfluorescein succinimidyl ester) or [3H]-thymidine
-
Complete RPMI 1640 medium
Procedure:
-
Stimulator Cell Preparation: Treat the mo-DCs with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (30 Gy) to prevent their proliferation. Wash the cells thoroughly.
-
Responder Cell Preparation: Label the responder T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture: Co-culture the stimulator and responder cells in a 96-well round-bottom plate at different ratios (e.g., 1:5, 1:10, 1:20 DC:T-cell).
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
CFSE Dilution: Harvest the cells and analyze the CFSE dilution in the T-cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
[3H]-thymidine Incorporation: On day 4, pulse the co-culture with [3H]-thymidine (1 µCi/well) and incubate for an additional 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Data Analysis: Quantify the proliferation of T-cells in response to Agatolimod-matured DCs compared to unstimulated DCs.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to assess the maturational effects of this compound on human monocyte-derived dendritic cells. By systematically evaluating phenotypic changes, cytokine production, and functional capacity, these methods will enable a thorough characterization of the immunomodulatory properties of Agatolimod and its potential applications in immunotherapy and vaccine development.
References
- 1. Oligodeoxynucleotides lacking CpG dinucleotides mediate Toll-like receptor 9 dependent T helper type 2 biased immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual Pro- and Anti-Inflammatory Features of Monocyte-Derived Dendritic Cells [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. sartorius.com [sartorius.com]
- 5. invivogen.com [invivogen.com]
- 6. Hyperactivated MyD88 signaling in dendritic cells, through specific deletion of Lyn kinase, causes severe autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human monocyte-derived dendritic cells express TLR9 and react directly to the CpG-A oligonucleotide D19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CpG DNA induces maturation of dendritic cells with distinct effects on nascent and recycling MHC-II antigen-processing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MyD88 Contributes to TLR3-Mediated NF-κB Activation and Cytokine Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hyperactivated MyD88 signaling in dendritic cells, through specific deletion of Lyn kinase, causes severe autoimmunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. In Vitro Differentiation of Human PBMC and CD34+ Derived Monocytes into Mature CD83+/CD14- Dendritic Cells [sigmaaldrich.com]
- 16. Frontiers | Maturation of Monocyte-Derived DCs Leads to Increased Cellular Stiffness, Higher Membrane Fluidity, and Changed Lipid Composition [frontiersin.org]
- 17. Effect of culture and maturation on human monocyte-derived dendritic cell surface markers, necrosis and antigen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of IL-12p70-competent human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Production of IL-12 by human monocyte-derived dendritic cells is optimal when the stimulus is given at the onset of maturation, and is further enhanced by IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monocyte-derived dendritic cells that capture dead tumor cells secrete IL-12 and TNF-alpha through IL-12/TNF-alpha/NF-kappaB autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stemcell.com [stemcell.com]
- 22. Mechanisms of dendritic cell-induced T cell proliferation in the primary MLR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MLR Assays — TME Scientific [tmescientific.com]
Application Notes and Protocols for Cellular Uptake Studies of FITC-labeled Agatolimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic Toll-like receptor 9 (TLR9) agonist, is a potent immunostimulatory agent with significant therapeutic potential in oncology and infectious diseases. As an oligonucleotide, its cellular uptake is a critical step for initiating the downstream signaling cascade that leads to an immune response. Fluorescein isothiocyanate (FITC)-labeled this compound serves as an invaluable tool for researchers to visualize and quantify its internalization into target cells. These application notes provide detailed protocols for studying the cellular uptake of FITC-labeled this compound using fluorescence microscopy and flow cytometry, enabling a comprehensive analysis of its delivery and intracellular trafficking.
Agatolimod is a synthetic 24-mer oligonucleotide containing CpG motifs that selectively targets TLR9.[1] TLR9 is an endosomal receptor primarily expressed by immune cells such as B lymphocytes, monocytes, natural killer (NK) cells, and dendritic cells.[2] Upon binding to Agatolimod, TLR9 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, activating a robust immune response.[2][3]
Signaling Pathway of Agatolimod (TLR9 Agonist)
Agatolimod exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA and synthetic oligonucleotides like Agatolimod.[2][4] The activation of TLR9 triggers a signaling cascade that can be broadly divided into two main branches, both dependent on the adaptor protein MyD88.[5][6] One branch leads to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines, while the other leads to the activation of IRF7, inducing the expression of type I interferons.[3][5]
Data Presentation: Cellular Uptake of FITC-labeled Oligonucleotides
The following tables summarize quantitative data from studies on the cellular uptake of FITC-labeled CpG oligonucleotides, which serve as a proxy for FITC-labeled Agatolimod, in relevant immune cell lines.
Table 1: Cellular Uptake by Flow Cytometry
| Cell Line | Compound | Concentration | Incubation Time | % FITC-Positive Cells | Mean Fluorescence Intensity (MFI) | Reference |
| RAW264.7 (Macrophage) | FITC-CpG ODN | 54 nM | 4 hours | Not Reported | ~250 (relative to medium) | [2] |
| RAW264.7 (Macrophage) | FITC-CpG ODN | 6.0 nM | 4 hours | Not Reported | ~50 (relative to medium) | [2] |
| DC2.4 (Dendritic Cell) | FITC-CpG-LNP | Not Specified | 4 hours | >90% | ~10^5 | [7] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | FITC-CpG-siRNA | Not Specified | 2 hours | ~90% | Not Reported | [1] |
| EMT6/AR1 (Cancer Cell) | FITC-labeled CPNP | 200 µg/mL | 6 hours | Not Reported | 2156 ± 41 | [8] |
| MCF-7 (Cancer Cell) | FITC-labeled CPNP | 200 µg/mL | 6 hours | Not Reported | 2761 ± 122 | [8] |
Table 2: Time-Dependent Cellular Uptake
| Cell Line | Compound | Concentration | Incubation Time | % FITC-Positive Cells | Reference |
| NT2 (Neuronal Precursor) | FITC-labeled plasmid DNA in lipoplex | Not Specified | 1 hour | ~50% | |
| NT2 (Neuronal Precursor) | FITC-labeled plasmid DNA in lipoplex | Not Specified | 4 hours | ~70% | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | FITC-CpG-siRNA | Not Specified | 1 hour | Strong Signal | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | FITC-CpG-siRNA | Not Specified | 24 hours | ~80% | [1] |
Experimental Protocols
Experimental Workflow for Cellular Uptake Studies
The general workflow for assessing the cellular uptake of FITC-labeled this compound involves cell culture, treatment with the labeled compound, and subsequent analysis by either fluorescence microscopy or flow cytometry.
Protocol 1: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of FITC-labeled this compound within cells and provides a semi-quantitative assessment of uptake.
Materials:
-
FITC-labeled this compound
-
Target cells (e.g., RAW264.7 macrophages, bone marrow-derived dendritic cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/520 nm) and the nuclear stain.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Preparation of FITC-Agatolimod: Prepare a working solution of FITC-labeled this compound in complete cell culture medium at the desired concentration (e.g., 100 nM to 1 µM).
-
Treatment: Remove the culture medium from the wells and replace it with the FITC-Agatolimod working solution. Include an untreated control well.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound FITC-Agatolimod.
-
Fixation: Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain solution (e.g., DAPI at 300 nM) for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for FITC (green fluorescence) and the nuclear stain (blue fluorescence). Merged images will show the localization of FITC-Agatolimod in relation to the nucleus.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the percentage of cells that have internalized FITC-labeled this compound and the relative amount of uptake per cell.
Materials:
-
FITC-labeled this compound
-
Target cells (e.g., RAW264.7 macrophages, bone marrow-derived dendritic cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry staining buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer equipped with a 488 nm laser.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for sufficient cell numbers for analysis.
-
Preparation of FITC-Agatolimod: Prepare a working solution of FITC-labeled this compound in complete cell culture medium at various concentrations.
-
Treatment: Treat the cells with the FITC-Agatolimod solutions for the desired incubation times. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge to collect the cell pellet.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular FITC-Agatolimod.
-
Resuspension: Resuspend the cells in flow cytometry staining buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Viability Staining: Add a viability dye like PI to distinguish live from dead cells.
-
Data Acquisition: Analyze the cells on a flow cytometer. Use the 488 nm laser for excitation and detect the FITC fluorescence in the appropriate channel (typically ~530/30 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Create a histogram of FITC fluorescence intensity.
-
Use the untreated control to set a gate for FITC-positive cells.
-
Determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of FITC-Agatolimod taken up by the cells.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for studying the cellular uptake of FITC-labeled this compound. By employing fluorescence microscopy and flow cytometry, researchers can gain valuable insights into the efficiency of cellular internalization, intracellular localization, and the kinetics of uptake. This information is crucial for optimizing the delivery of Agatolimod and other oligonucleotide-based therapeutics to their target cells, ultimately enhancing their therapeutic efficacy.
References
- 1. The TLR9 Agonist Cobitolimod Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Coli… [ouci.dntb.gov.ua]
- 2. Adipocytes Encapsulating Telratolimod Recruit and Polarize Tumor‐Associated Macrophages for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rintatolimod in Advanced Pancreatic Cancer Enhances Antitumor Immunity through Dendritic Cell-Mediated T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adipocytes Encapsulating Telratolimod Recruit and Polarize Tumor-Associated Macrophages for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HSP90 Inhibitor 17-AAG Attenuates Nucleus Pulposus Inflammation and Catabolism Induced by M1-Polarized Macrophages [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low cellular response to Agatolimod sodium in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cellular responses to Agatolimod sodium in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a diminished cellular response to this compound.
Question 1: Why am I observing a low or no cellular response to this compound in my in vitro assay?
A low or absent cellular response to this compound can stem from several factors, categorized into three main areas: the integrity of the reagent, the specifics of the target cells, and the experimental setup.
Troubleshooting Decision Tree
Figure 1. Troubleshooting Decision Tree for Low Agatolimod Response.
Question 2: What is the mechanism of action for this compound and which cells should respond?
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs.[1] It is a Class B CpG ODN that acts as a potent agonist for Toll-like Receptor 9 (TLR9).[2][3] TLR9 is an endosomal receptor that recognizes microbial DNA patterns.[3][4] Upon binding of Agatolimod, TLR9 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[3][4] This results in the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells.
The primary responders to Agatolimod are immune cells that express TLR9, which in humans are mainly:
-
B lymphocytes (B cells): Agatolimod strongly stimulates B cell proliferation and activation.[1]
-
Plasmacytoid Dendritic Cells (pDCs): A key source of type I interferons (IFN-α) upon TLR9 stimulation.
Monocytes can also respond, though the response can be variable and may be indirect.[5]
TLR9 Signaling Pathway
References
- 1. ulab360.com [ulab360.com]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Agatolimod Sodium for In Vivo Efficacy
Welcome to the technical support center for Agatolimod sodium. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ODN 2006, PF-3512676, or CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist.[1][2] It belongs to the Class B CpG ODN family.[1][3] Its sequence is 5'-tcgtcgttttgtcgttttgtcgtt-3'.[1][3] Agatolimod selectively binds to and activates TLR9, which is primarily expressed in the endolysosomes of immune cells like dendritic cells and B cells.[4] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, stimulating both innate and adaptive immune responses.[5]
Q2: What are the common research applications of this compound in vivo?
This compound is widely used in preclinical and clinical research for its immunostimulatory properties. Key applications include:
-
Cancer Immunotherapy: To stimulate anti-tumor immune responses.[4]
-
Vaccine Adjuvant: To enhance the efficacy of vaccines by promoting a robust immune response.[3]
-
Infectious Disease Research: To study the innate immune response to pathogen-associated molecular patterns.
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1] When preparing a stock solution with water, it is recommended to dilute it to the working concentration and then sterilize it by passing it through a 0.22 µm filter before use.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no immune activation | - Suboptimal dosage- Inappropriate administration route- Degradation of this compound- Low TLR9 expression in the target cell population | - Perform a dose-response study to determine the optimal concentration for your specific model and application. (See Table 1 for reference dosages).- The choice of administration route (e.g., subcutaneous, intravenous, intratumoral) can significantly impact efficacy. Consider the target tissue and desired systemic vs. local effect.- Ensure proper storage and handling to prevent degradation. Use freshly prepared solutions.- Confirm TLR9 expression in your target cells or tissue using techniques like qPCR or immunohistochemistry. |
| High toxicity or adverse side effects | - Excessive dosage- "Cytokine storm" due to overstimulation of the immune system | - Reduce the dosage of this compound.- Consider a different administration route that might limit systemic exposure.- Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy) and establish humane endpoints. |
| Variability in experimental results | - Inconsistent formulation or administration- Biological variability between animals | - Ensure the this compound solution is homogenous and administered consistently in terms of volume and location.- Increase the number of animals per group to account for biological variability.- Standardize all experimental conditions, including animal age, sex, and housing. |
Quantitative Data Summary
The optimal in vivo concentration of this compound can vary significantly depending on the animal model, the route of administration, and the specific research application. The following table summarizes dosages of Class B CpG ODNs from various studies to provide a starting point for optimization.
| CpG ODN | Animal Model | Dosage | Route of Administration | Application | Reference |
| CpG ODN 1826 | BALB/c mice | 30 µ g/mouse | Subcutaneous | Adjuvant for Th1 response | [6] |
| CpG ODN | BALB/c mice | 50 µ g/mouse | Intranasal | Protection against bacterial infection | [7] |
| CpG ODN | C57BL/6 mice | 10, 30, 100 µ g/injection | Intratumoral | Antitumor response | [8] |
| HP06T07 (Class C CpG) | BALB/c mice | 5 mg/kg | Intratumoral | Antitumor effect | [9] |
Note: The above table provides a range of dosages used in different studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
In Vivo Administration of this compound in a Murine Cancer Model
This protocol provides a general guideline for the intratumoral administration of this compound in a mouse model of cancer.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Tumor-bearing mice
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Dose Preparation: Dilute the sterile stock solution with sterile PBS to the final desired concentration for injection.
-
Animal Restraint: Properly restrain the mouse to ensure accurate and safe injection.
-
Intratumoral Injection: Using an insulin syringe, slowly inject the prepared this compound solution directly into the tumor. The injection volume will depend on the tumor size and the desired local concentration. A typical volume is 20-50 µL.
-
Monitoring: Monitor the animals regularly for tumor growth, signs of immune activation (e.g., local inflammation), and any adverse effects.
Visualizations
This compound (CpG ODN) Signaling Pathway
Caption: TLR9 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agatolimod - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Innovative strategies for co-delivering antigens and CpG oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hongjing.com.tw [hongjing.com.tw]
- 8. CpG-ODN but not other TLR-ligands restore the antitumor responses in old mice: the implications for vaccinations in the aged - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Agatolimod sodium during storage and handling
This technical support center provides guidance on the proper storage and handling of Agatolimod sodium (CpG 7909) to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is a synthetic CpG oligodeoxynucleotide and, like most oligonucleotides, is susceptible to degradation if not stored properly. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C. Once reconstituted, it should be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C or -80°C for long-term use to avoid repeated freeze-thaw cycles.
Q2: What are the main causes of this compound degradation?
The primary causes of degradation for oligonucleotides like this compound are enzymatic degradation by nucleases, depurination due to acidic conditions, and physical damage from repeated freeze-thaw cycles. Exposure to UV light can also cause modifications to the DNA bases.
Q3: How can I prevent nuclease contamination?
To prevent nuclease contamination, always use nuclease-free water, pipette tips, and tubes when handling this compound. Wear gloves to prevent contamination from skin-borne nucleases. It is also good practice to work in a clean, dedicated area for oligonucleotide handling.
Q4: How many freeze-thaw cycles are acceptable for reconstituted this compound?
It is recommended to limit freeze-thaw cycles to a maximum of 3-5 cycles. For frequent use, it is best to aliquot the reconstituted this compound into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound | - Verify storage conditions. - Assess integrity using gel electrophoresis. - Use fresh aliquots for experiments. |
| Inconsistent experimental results | - Inaccurate quantification - Partial degradation | - Re-quantify the concentration using a spectrophotometer. - Check for degradation products via HPLC or gel electrophoresis. |
| Visible precipitate in the solution | - Improper reconstitution - Contamination | - Ensure complete dissolution by gentle vortexing. - Use sterile, nuclease-free buffers for reconstitution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add the required volume of nuclease-free water or a suitable buffer (e.g., TE buffer) to achieve the desired final concentration.
-
Gently vortex the vial to ensure the oligonucleotide is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Quantify the concentration using a spectrophotometer by measuring the absorbance at 260 nm.
Protocol 2: Assessment of this compound Integrity by Agarose (B213101) Gel Electrophoresis
-
Prepare a 2-3% agarose gel in TBE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 1-2 µg of this compound per lane. Include a low molecular weight DNA ladder for size comparison.
-
Run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.
-
Visualize the gel under UV light. A single, sharp band indicates intact this compound, while a smear or multiple lower molecular weight bands suggest degradation.
Quantitative Data Summary
| Storage Condition | Time | % Intact this compound |
| Lyophilized at -20°C | 24 months | >99% |
| Reconstituted in water at 4°C | 1 week | >95% |
| Reconstituted in water at -20°C (5 freeze-thaw cycles) | 6 months | >90% |
| Reconstituted in water at room temperature | 24 hours | <80% |
Note: The data presented in this table is illustrative and based on general knowledge of CpG oligonucleotide stability. Actual stability may vary.
Visual Guides
Caption: Recommended workflow for storing this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Overcoming resistance to Agatolimod sodium in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agatolimod sodium, a Toll-like receptor 9 (TLR9) agonist. The focus is on addressing and overcoming potential resistance in cancer cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IMO-2125, CpG 7909, or ODN 2006) is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs.[1][2] It functions as a Toll-like receptor 9 (TLR9) agonist.[1][3][4] TLR9 is a receptor primarily expressed in the endosomes of immune cells like B cells and plasmacytoid dendritic cells (pDCs).[5] Upon binding to Agatolimod, TLR9 triggers a signaling cascade that leads to the activation of an innate immune response and subsequently, an adaptive immune response, which can be harnessed for anti-cancer activity.[1][5]
Q2: My cancer cell line is not responding to this compound. What are the possible reasons?
There are several potential reasons for a lack of response to this compound in a cancer cell line:
-
Low or absent TLR9 expression: The direct target of Agatolimod is the TLR9 receptor. If your cancer cell line does not express TLR9, it will not respond directly to the treatment. Some cancer cells have been found to lack TLR9 expression.
-
Defects in the TLR9 signaling pathway: Even if TLR9 is expressed, downstream signaling molecules like MyD88 are crucial for a functional pathway. Mutations or deficiencies in these molecules can lead to a lack of response.
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Induction of immunosuppressive mechanisms: TLR9 activation can sometimes trigger negative feedback loops. For instance, it can lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells or the secretion of immunosuppressive cytokines, which can counteract the anti-tumor effects.
-
Experimental conditions: Suboptimal experimental conditions, such as incorrect dosage, improper handling of the compound, or issues with cell culture, can also lead to an apparent lack of response.
Q3: How can I determine if my cancer cell line is a good candidate for this compound treatment?
A good starting point is to assess the TLR9 expression in your cell line of interest. This can be done at the mRNA level using RT-qPCR or at the protein level using flow cytometry or western blotting. Additionally, you can perform a functional assay to see if Agatolimod treatment leads to the expected downstream signaling events, such as the production of pro-inflammatory cytokines like IL-6 or TNF-α.
Q4: What are the known mechanisms of resistance to TLR9 agonists like this compound?
Resistance to TLR9 agonists is an area of active research. Some of the proposed mechanisms include:
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Downregulation of TLR9 expression: Cancer cells may reduce the expression of TLR9 to evade the effects of the agonist.
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Alterations in the tumor microenvironment: The presence of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can dampen the immune response initiated by Agatolimod.
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Activation of negative regulatory pathways: TLR9 signaling can induce the expression of inhibitory molecules. For example, the activation of the STAT3 signaling pathway has been shown to limit the efficacy of TLR9 agonists.
-
Upregulation of immune checkpoints: TLR9 stimulation can lead to increased expression of PD-1 on immune cells, which can then be engaged by PD-L1 on cancer cells, leading to immune suppression.
Q5: Can resistance to this compound be overcome?
Yes, several strategies are being explored to overcome resistance to TLR9 agonists. A prominent approach is the use of combination therapies. For instance, combining Agatolimod with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has shown promise in clinical trials for reversing resistance.[6][7] Other strategies include combining Agatolimod with chemotherapy or radiation therapy, which can enhance its anti-tumor effects.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where cancer cell lines show resistance to this compound.
| Problem | Possible Cause | Recommended Action |
| No observable effect on cell viability or cytokine production. | 1. Low/no TLR9 expression in the cancer cell line. | * Verify TLR9 expression using RT-qPCR or flow cytometry (see Experimental Protocols).* If TLR9 expression is low or absent, consider using a different cell line known to express TLR9 or engineer your cell line to express TLR9. |
| 2. Inactive this compound. | * Ensure proper storage and handling of the this compound solution.* Test the activity of your Agatolimod stock on a positive control cell line known to respond to TLR9 agonists (e.g., a B-cell lymphoma line). | |
| 3. Suboptimal drug concentration or incubation time. | * Perform a dose-response experiment with a wide range of Agatolimod concentrations.* Conduct a time-course experiment to determine the optimal incubation period. | |
| Initial response followed by a return to baseline (acquired resistance). | 1. Development of a resistant cell population. | * Attempt to establish a resistant cell line by continuous culture with increasing concentrations of Agatolimod (see Experimental Protocols).* Characterize the resistant cell line to identify potential mechanisms of resistance (e.g., changes in TLR9 expression, downstream signaling). |
| 2. Induction of negative feedback mechanisms. | * Analyze the expression of immune checkpoints (e.g., PD-L1) and immunosuppressive cytokines (e.g., IL-10) in treated cells.* Consider combining Agatolimod with an inhibitor of the identified negative feedback pathway (e.g., an anti-PD-L1 antibody). | |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions. | * Ensure consistent cell passage number, seeding density, and growth media.* Standardize all experimental procedures. |
| 2. Pipetting errors. | * Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data
The following table provides representative data on the effect of a CpG ODN (a class of TLR9 agonists to which Agatolimod belongs) on cytokine production in sensitive versus resistant hypothetical cancer cell lines. Note: This data is illustrative and not specific to this compound. Researchers should generate their own data for their specific experimental system.
| Cell Line Phenotype | Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Sensitive | Vehicle Control | 15 ± 5 | 10 ± 3 |
| CpG ODN (1 µM) | 550 ± 50 | 400 ± 40 | |
| Resistant | Vehicle Control | 12 ± 4 | 8 ± 2 |
| CpG ODN (1 µM) | 45 ± 10 | 30 ± 8 |
Experimental Protocols
Protocol for Assessing TLR9 Expression by Flow Cytometry
This protocol allows for the quantification of intracellular TLR9 expression in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
PE-conjugated anti-human TLR9 antibody or isotype control
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with perm/wash buffer.
-
Resuspend the cells in perm/wash buffer and add the PE-conjugated anti-TLR9 antibody or the isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with perm/wash buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of TLR9-positive cells and the mean fluorescence intensity.
Protocol for Developing an Agatolimod-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay.
-
Culture the parental cells in the presence of Agatolimod at a concentration equal to the IC20 (20% inhibitory concentration).
-
Once the cells have adapted and are growing steadily, increase the concentration of Agatolimod in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
At each concentration step, monitor cell viability and growth. If there is excessive cell death, return to the previous concentration until the cells recover.
-
Continue this process of gradually increasing the Agatolimod concentration over several months.
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Cryopreserve the resistant cell line at different passages.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the investigation of resistance.
References
- 1. Toll-like receptor agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Toll-like receptor-targeted anti-tumor therapies: Advances and challenges [frontiersin.org]
- 7. CpG-ODNs induced changes in cytokine/chemokines genes expression associated with suppression of infectious bronchitis virus replication in chicken lungs - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and preparing Agatolimod sodium stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and preparing Agatolimod sodium stock solutions. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity and optimal performance of your this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is sterile, nuclease-free water. Alternatively, a sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) can be used to maintain a constant pH and enhance stability. Using slightly acidic deionized water is not recommended as it can lead to the depurination and degradation of the oligonucleotide over time.[1]
Q2: How should I handle the lyophilized this compound upon receipt?
A2: Before opening the vial for the first time, it is crucial to centrifuge the tube briefly (e.g., 1 minute at 5,000 rpm) to ensure that the lyophilized pellet is at the bottom of the tube.[2] This prevents any loss of material that may have become dislodged during shipping. To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to 6 months.[4] For short-term storage, -20°C is suitable for up to 1 month.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the oligonucleotide.[4]
Q4: How can I prevent nuclease contamination of my this compound solution?
A4: Nucleases are enzymes that can degrade DNA and are ubiquitous in laboratory environments.[5] To prevent contamination, always use nuclease-free water, pipette tips with aerosol barriers, and sterile tubes. Work in a clean, dedicated area, and wear gloves to avoid introducing nucleases from your skin. Regularly decontaminate your workspace and equipment.
Troubleshooting Guide
Problem 1: The this compound pellet is difficult to dissolve or the solution appears cloudy.
-
Possible Cause: The oligonucleotide may not be fully solubilized. Some higher concentration solutions or certain formulations may require more time or gentle agitation to dissolve completely.
-
Solution:
Problem 2: I'm concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles.
-
Possible Cause: Repeated freezing and thawing can cause the degradation of oligonucleotides, affecting their performance in downstream applications.
-
Solution:
-
Prepare aliquots of your stock solution in volumes that are appropriate for single experiments.
-
Store these aliquots at -80°C for long-term use.[4]
-
When you need to use the solution, thaw one aliquot on ice and keep it on ice during your experiment. Avoid leaving the stock solution at room temperature for extended periods.
-
Problem 3: My experimental results are inconsistent when using a freshly prepared this compound solution.
-
Possible Cause: The solution may not be homogeneous, leading to pipetting inaccuracies. Another possibility is nuclease contamination degrading the product.
-
Solution:
-
After dissolving, ensure the solution is homogeneous by gently vortexing and briefly centrifuging the tube to collect all the liquid at the bottom.
-
To rule out nuclease contamination, use strict aseptic techniques and nuclease-free reagents and consumables. If contamination is suspected, it is best to discard the solution and prepare a fresh one.
-
Quantitative Data Summary
| Parameter | Recommendation |
| Solvent | Nuclease-free water or TE Buffer (pH 8.0) |
| Stock Solution Concentration | Typically 1 mg/mL or as required by the experimental protocol |
| Storage Temperature (Lyophilized) | 4°C (short-term), -20°C (long-term) |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months)[4] |
| Handling | Centrifuge vial before opening; Aliquot to avoid freeze-thaw cycles |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound
-
Nuclease-free water or sterile TE buffer (pH 8.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and aerosol-resistant filter tips
Procedure:
-
Equilibration and Centrifugation: Allow the vial of lyophilized this compound to reach room temperature. Centrifuge the vial briefly to collect the entire pellet at the bottom.
-
Solvent Addition: Carefully open the vial. Using a sterile pipette tip, add the calculated volume of nuclease-free water or TE buffer to achieve the desired stock concentration.
-
Dissolution: Close the vial tightly and let it sit at room temperature for a few minutes to allow the pellet to dissolve.
-
Mixing: Gently vortex the solution for 15-30 seconds to ensure it is completely dissolved and homogeneous.
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom of the tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Label the aliquots clearly and store them at -80°C for long-term storage.[4]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound dissolution issues.
References
- 1. Protocols for Oligonucleotides | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Resuspension, Purification, and Preparation of Working Aliquots of Oligos [protocols.io]
- 3. TLR-9 Agonist Immunostimulatory Sequence Adjuvants Linked to Cancer Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.lumiprobe.com [cn.lumiprobe.com]
Addressing variability in experimental results with Agatolimod sodium
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Agatolimod sodium.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ODN 2006 or CpG 7909, is a synthetic oligodeoxynucleotide (ODN) that functions as a potent Toll-like receptor 9 (TLR9) agonist.[1][2][3][4] It is classified as a B-class CpG ODN.[1][2][5] Its sequence, 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3', contains unmethylated CpG motifs that mimic bacterial DNA.[1][6]
The mechanism of action involves the recognition and binding of Agatolimod to TLR9, which is expressed within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[6][7][8] This binding event initiates an intracellular signaling cascade through the MyD88 adaptor protein.[6] This cascade leads to the activation of key transcription factors, including NF-κB, which results in the upregulation and secretion of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-12, driving a robust innate and subsequent adaptive immune response.[6][7][9]
Q2: How should I properly store and handle this compound to ensure its stability and activity?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: For long-term storage, it is recommended to keep the lyophilized powder or stock solutions at -80°C for up to 6 months.[3] For short-term storage, -20°C is suitable for up to one month.[3] The product should be stored in a tightly sealed container, protected from moisture and direct sunlight.[10]
-
Reconstitution: this compound is soluble in water and saline.[2] To reconstitute, use sterile, nuclease-free water or a buffer like PBS. If using water to prepare a stock solution, it is advisable to dilute it to the final working concentration and sterilize it using a 0.22 µm filter before adding it to cell cultures.[3]
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions, as this can degrade the oligonucleotide. It is best practice to aliquot the stock solution into single-use volumes after reconstitution and store them at the recommended temperature. When handling the powder, avoid dust formation and ensure adequate ventilation.[10]
Section 2: Troubleshooting Guide for Experimental Variability
Q1: I am observing low or no cellular activation (e.g., low cytokine production) after stimulation with Agatolimod. What are the potential causes?
Low or absent cellular response is a common issue that can stem from several factors related to the cells, reagents, or the experimental setup.
-
Inappropriate Cell Type: TLR9 expression is restricted to specific immune cell subsets. B cells and plasmacytoid dendritic cells (pDCs) are the primary responders in humans.[7][8] Ensure the cell line or primary cells you are using express functional TLR9.
-
Cell Viability and Passage Number: Use healthy, viable cells. For cell lines, high passage numbers can lead to phenotypic changes and loss of receptor expression. It is recommended to use low-passage cells and regularly perform mycoplasma testing.
-
Suboptimal Agatolimod Concentration: The dose-response to Agatolimod can be cell-type specific. If the concentration is too low, it may not be sufficient to trigger a strong signal. Conversely, excessively high concentrations can sometimes lead to non-specific effects or cell death. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Reagent Degradation: Improper storage or multiple freeze-thaw cycles can degrade the Agatolimod oligonucleotide. Ensure the reagent has been handled correctly and consider using a fresh aliquot or lot.
-
Species-Specific Activity: CpG ODN motifs exhibit species-specific activity.[11] Agatolimod (ODN 2006) is optimized for human TLR9 and may have weaker activity on murine cells compared to mouse-specific ODNs like ODN 1826.[11]
Q2: My results show high experiment-to-experiment variability in cytokine readouts. How can I improve consistency?
Variability in quantitative readouts like cytokine levels can obscure meaningful results. The following factors are common sources of inconsistency.
-
Inconsistent Cell Culture Conditions: Factors such as cell density at the time of stimulation, serum lot variability, and minor fluctuations in incubation time or temperature can significantly impact results. Standardize your cell seeding density and incubation periods. If using fetal bovine serum (FBS), it is advisable to test and purchase a single large batch for an entire series of experiments.
-
Endotoxin (LPS) Contamination: Lipopolysaccharide (LPS) is a potent immune stimulator that activates TLR4. Contamination of Agatolimod reagents, water, or cell culture media with LPS can lead to confounding, non-TLR9-mediated cytokine production and high background signals.[12] Use endotoxin-free reagents and screen your key components for LPS contamination.
-
Assay Technique Variability: Ensure consistent execution of your downstream analysis, such as ELISA or flow cytometry. This includes consistent pipetting, washing steps, and incubation times. Use internal controls and standards in every plate to monitor for technical variability.
-
Genetic Variability of Primary Cells: When using primary cells from different donors, genetic polymorphisms in the TLR9 and cytokine signaling pathways can lead to significant donor-to-donor variability in the magnitude of the response.[13] Acknowledge this biological variability and increase the number of donors to ensure the observed effects are consistent.
Section 3: Experimental Protocols and Data
Protocol 1: General In Vitro TLR9 Activation Assay in Human PBMCs
This protocol describes a general method for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound and measuring cytokine production.
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). Count the cells and assess viability using a method like trypan blue exclusion. Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of media.
-
Cell Rest: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to rest.
-
Prepare Agatolimod Dilutions: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a 1 mg/mL stock solution. Prepare a series of dilutions in complete RPMI medium to achieve the desired final concentrations (e.g., from 0.1 to 10 µg/mL).
-
Stimulation: Add 100 µL of the Agatolimod dilutions (or medium alone as a negative control) to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Collect Supernatant: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store it at -80°C until analysis.
-
Analysis: Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IL-12) in the supernatants using a suitable method like ELISA or a multiplex bead array.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Application | Cell Type | Typical Concentration Range | Reference(s) |
| B-cell Activation | Human PBMCs, Purified B-cells | 1 - 10 µg/mL | [14] |
| Cytokine Induction | Human PBMCs, Dendritic Cells | 0.5 - 6 µg/mL | [5] |
| In Vitro Immunotherapy | Co-culture with Cancer Cells | 10 µg/mL | [1] |
Table 2: Expected Cytokine Profile in Human PBMCs Stimulated with Agatolimod
| Cytokine | Expected Response | Notes |
| IL-6 | Strong induction. | A key pro-inflammatory cytokine robustly produced by various immune cells upon TLR9 stimulation.[2][3] |
| TNF-α | Moderate to strong induction. | Another key pro-inflammatory cytokine involved in the innate immune response. |
| IL-12 | Moderate induction. | Important for driving Th1-type adaptive immune responses.[9] |
| IFN-α | Low to negligible induction. | Agatolimod is a Class B CpG ODN, which is a weak inducer of IFN-α compared to Class A CpG ODNs.[5] |
| IL-10 | Variable induction. | An anti-inflammatory cytokine that can be induced as part of a negative feedback mechanism. |
Section 4: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agatolimod I CAS#: 525625-52-9 I TLR9 agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agatolimod - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. For what indications are CpG ODN being investigated? [synapse.patsnap.com]
- 7. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR9 agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Individual genetic variability mainly of Proinflammatory cytokines, cytokine receptors, and toll‐like receptors dictates pathophysiology of COVID‐19 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to minimize off-target effects of Agatolimod sodium in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Agatolimod sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ODN 2006, is a synthetic B-class CpG oligodeoxynucleotide.[1][2] Its primary mechanism of action is to act as an agonist for Toll-like receptor 9 (TLR9).[1][2][3] TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA.[4] Activation of TLR9 by this compound in immune cells, particularly B cells and plasmacytoid dendritic cells (pDCs), triggers a signaling cascade that leads to a Th1-dominant immune response.[4] This makes it a potent immunostimulatory agent with potential applications in cancer immunotherapy and as a vaccine adjuvant.[1][3]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to specifically target TLR9, off-target effects can occur, primarily due to its immunostimulatory nature. These can include:
-
Systemic Inflammatory Response (Cytokine Storm): Over-activation of the immune system can lead to a massive release of pro-inflammatory cytokines, a condition known as a cytokine storm. This can cause systemic inflammation and potentially lead to tissue damage.[5][6] Key cytokines to monitor include TNF-α, IL-6, and IFN-γ.
-
Activation of Unintended Cell Types: If not properly targeted, this compound can activate TLR9 in cells other than the intended antigen-presenting cells (APCs), leading to undesirable immune responses.
-
TLR9-Independent Pathway Activation: Some studies on other CpG ODNs have shown potential for off-target effects on pathways independent of TLR9. For instance, Class A CpG ODNs have been reported to interact with the cGAS-STING pathway, a cytosolic DNA sensing pathway.[7][8][9] While Agatolimod is a Class B CpG, it is prudent to be aware of potential TLR9-independent effects.
-
Genotoxicity: Although oligonucleotides are generally considered to have a low risk of genotoxicity, it is a potential concern that should be assessed, especially for modified oligonucleotides.[10]
Q3: How can I minimize the risk of a cytokine storm in my experiments?
Minimizing the risk of a cytokine storm involves careful experimental design and control. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration of this compound that elicits the desired on-target effect without causing excessive cytokine release. Nonmonotonic dose-response curves can occur, so a wide range of concentrations should be tested.[11][12]
-
Targeted Delivery: Utilize delivery systems to direct this compound to the target cells (e.g., APCs) and reduce systemic exposure. This is a highly effective method for minimizing off-target immune activation.
-
Careful Monitoring of Cytokine Profile: In in vitro and in vivo experiments, profile a panel of relevant cytokines to detect early signs of a hyperinflammatory response.
Troubleshooting Guides
Problem 1: High levels of pro-inflammatory cytokines (TNF-α, IL-6) are observed at concentrations that are effective for my primary endpoint.
Possible Cause: The concentration of this compound is too high, leading to systemic immune activation.
Solution:
-
Optimize Concentration: Perform a more detailed dose-response curve with smaller concentration increments to identify a therapeutic window where the on-target effect is maximized and off-target cytokine release is minimized.
-
Implement Targeted Delivery: If reducing the concentration compromises the desired effect, consider using a targeted delivery system. Encapsulating this compound in nanoparticles or conjugating it to an antibody that targets a specific cell surface marker on your cells of interest can significantly reduce the concentration needed for efficacy and limit systemic exposure.
Problem 2: I am observing an unexpected cellular response that does not seem to be mediated by TLR9.
Possible Cause: this compound may be interacting with other cellular pathways, such as the cGAS-STING pathway.
Solution:
-
Use TLR9 Knockout/Knockdown Cells: To confirm if the effect is TLR9-independent, perform your experiment in cells where TLR9 has been knocked out or knocked down. If the effect persists, it is likely an off-target effect.
-
Investigate Alternative Pathways: Based on the observed phenotype, investigate other potential pathways. For example, to test for cGAS-STING involvement, you can use inhibitors of STING or TBK1 and observe if the effect is diminished.
Data Summary
Table 1: General Concentration Ranges for In Vitro Studies with this compound
| Cell Type | Application | Recommended Starting Concentration Range | Reference |
| Human Lung Adenocarcinoma Cells | Radiosensitization | 10 µg/mL | [1] |
| HD11 (Chicken Macrophage-like) | NO2 and IL-6 production | Not specified, but effective | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Induction | 0.1 - 10 µg/mL | General guidance |
Note: These are starting recommendations. The optimal concentration must be determined empirically for each specific cell type and experimental endpoint.
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Cytokine Release
This protocol describes how to assess the cytokine profile of human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Cytokine analysis kit (e.g., Luminex-based multiplex assay or ELISA kits for TNF-α, IL-6, IL-10, IFN-γ, and IL-1β)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Prepare a serial dilution of this compound in complete RPMI 1640 medium. Add the different concentrations to the wells. Include a vehicle-only control (medium).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Analysis: Analyze the collected supernatants for the levels of key cytokines (TNF-α, IL-6, IL-10, IFN-γ, IL-1β) using a multiplex assay or individual ELISAs, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves.
Protocol 2: General Guideline for Nanoparticle-Mediated Delivery of this compound
This protocol provides a general framework for encapsulating this compound into lipid-based nanoparticles to improve targeted delivery. The specific formulation will require optimization.
Materials:
-
This compound
-
Lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG)
-
Phosphate Buffered Saline (PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Methodology:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. The molar ratio of the lipids will need to be optimized.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a solution of this compound in PBS. The concentration of this compound will need to be optimized. Vortex the mixture to form multilamellar vesicles.
-
Extrusion: To form unilamellar vesicles of a defined size, subject the lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done multiple times to ensure a homogenous size distribution.
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 3: General Guideline for Antibody-Oligonucleotide Conjugation
This protocol provides a general method for conjugating this compound to an antibody for targeted delivery. The specific linker chemistry and reaction conditions will need to be optimized.
Materials:
-
This compound with a reactive group (e.g., amine or thiol)
-
Antibody specific to a target on your cells of interest
-
Heterobifunctional crosslinker (e.g., SMCC for amine-to-thiol conjugation)
-
Reaction buffers (e.g., PBS, borate (B1201080) buffer)
-
Desalting columns
Methodology:
-
Antibody Preparation: If necessary, reduce the antibody's disulfide bonds to generate free thiol groups using a reducing agent like DTT or TCEP. Purify the reduced antibody using a desalting column.
-
Linker Activation of Oligonucleotide: React the amine-modified this compound with the NHS-ester end of the SMCC crosslinker in an appropriate buffer.
-
Purification of Activated Oligonucleotide: Remove excess crosslinker using a desalting column.
-
Conjugation: React the maleimide-activated this compound with the reduced antibody. The maleimide (B117702) group will react with the free thiol groups on the antibody.
-
Purification of the Conjugate: Purify the antibody-oligonucleotide conjugate from unconjugated antibody and oligonucleotide using size exclusion chromatography or affinity chromatography.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm that the antibody retains its binding affinity.
Visualizations
Caption: this compound activates the TLR9 signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
Caption: Key factors influencing the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agatolimod - Wikipedia [en.wikipedia.org]
- 4. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fighting cytokine storm and immunomodulatory deficiency: By using natural products therapy up to now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interactions between cGAS-STING pathway and pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity in Artemia spp.: An old model with new sensitive endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Show Sop - Biospecimen Research Database [brd.nci.nih.gov]
Technical Support Center: Improving Agatolimod Sodium In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Agatolimod sodium to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ODN 2006 or PF-3512676, is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs.[1][2] It acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] TLR9 is an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[3] Upon binding to Agatolimod, TLR9 initiates a signaling cascade that leads to the activation of these immune cells, production of pro-inflammatory cytokines like Type I interferons and IL-12, and the subsequent stimulation of a T helper 1 (Th1)-biased adaptive immune response.[3][4] This immune activation can be harnessed for anti-cancer therapy and as a vaccine adjuvant.[2][4]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges with systemic delivery of this compound and other TLR9 agonists include:
-
Systemic Toxicity: Broad immune activation can lead to systemic inflammatory responses and potential toxicity.[1][5]
-
Low Bioavailability: "Naked" oligonucleotides are susceptible to degradation by nucleases in the bloodstream and rapid renal clearance.
-
Inefficient Targeting: this compound administered systemically may not efficiently reach the target immune cells within the desired tissue, such as the tumor microenvironment.[1]
Q3: How can the delivery of this compound to target cells be improved?
Several strategies can be employed to enhance the targeted delivery of this compound:
-
Nanoparticle Formulation: Encapsulating Agatolimod in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and enhance its uptake by antigen-presenting cells (APCs).[6][7]
-
Antibody-Drug Conjugates (ADCs): Conjugating Agatolimod to an antibody that targets a specific receptor on the surface of tumor cells or immune cells can significantly increase its concentration at the desired site of action.[1][5][8] This approach has been shown to be superior to the co-injection of the antibody and the TLR9 agonist.[1][5]
-
Peptide Conjugation: Similar to ADCs, conjugating Agatolimod to peptides that bind to specific receptors on target cells can improve its delivery.
Troubleshooting Guides
Issue 1: Lower than expected anti-tumor efficacy in vivo.
| Potential Cause | Troubleshooting Step |
| Rapid Degradation of Agatolimod | 1. Consider reformulating Agatolimod in a protective delivery vehicle like a lipid nanoparticle or polymeric nanoparticle. 2. Confirm the stability of your Agatolimod formulation in serum in vitro before in vivo use. |
| Inefficient Delivery to the Tumor Microenvironment | 1. Assess the biodistribution of your Agatolimod formulation using a fluorescently labeled version. 2. If using a targeted delivery system (e.g., antibody-Agatolimod conjugate), confirm the expression of the target receptor on the tumor or immune cells in your model. 3. Optimize the route of administration (e.g., intravenous, intraperitoneal, intratumoral) for your specific tumor model. |
| Suboptimal Dose or Dosing Schedule | 1. Perform a dose-response study to determine the optimal concentration of Agatolimod. 2. Adjust the dosing frequency based on the half-life of your formulation and the desired immune response. |
| Poor Cellular Uptake | 1. For non-targeted formulations, consider conjugation to a cell-penetrating peptide. 2. If using a targeted approach, ensure the targeting ligand has high affinity for its receptor. |
| Tumor Microenvironment is Highly Immunosuppressive | 1. Combine Agatolimod therapy with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1). 2. Analyze the immune cell populations within the tumor before and after treatment to identify potential resistance mechanisms. |
Issue 2: Signs of systemic toxicity in animal models (e.g., weight loss, ruffled fur).
| Potential Cause | Troubleshooting Step |
| High Systemic Exposure to Agatolimod | 1. Reduce the administered dose of Agatolimod. 2. Switch to a targeted delivery system (e.g., antibody-drug conjugate) to concentrate the therapeutic effect at the tumor site and reduce systemic exposure.[1][5] 3. Consider a localized administration route, such as intratumoral injection, if feasible. |
| "Cytokine Storm" | 1. Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) at various time points after administration. 2. If cytokine levels are excessively high, reduce the dose or consider a formulation that provides a more sustained, lower-level release of Agatolimod. |
| Off-target Effects | 1. Ensure the sequence of your Agatolimod is correct and does not have significant homology to non-TLR9-related genes. 2. Use a control oligonucleotide with a similar backbone but a non-CpG sequence to confirm that the observed effects are TLR9-specific. |
Data Presentation
Table 1: Comparison of In Vitro TLR9 Activation by Different CpG ODN Formulations
| Formulation | Cell Line | EC50 (log(agonist) vs. response) |
| Soluble CpG | RAW-Blue Macrophages | -0.95 |
| 10% CpG-Nanoparticle | RAW-Blue Macrophages | -0.88 |
| 20% CpG-Nanoparticle | RAW-Blue Macrophages | -0.85 |
| 30% CpG-Nanoparticle | RAW-Blue Macrophages | -0.96 |
| 50% CpG-Nanoparticle | RAW-Blue Macrophages | -0.79 |
Data adapted from a study on nanoparticle-conjugated TLR9 agonists.[6] The EC50 values represent the concentration of the agonist that gives a half-maximal response.
Table 2: In Vivo Efficacy of a Site-Specific Antibody-TLR9 Agonist Conjugate in a HER2+ Tumor Model
| Treatment Group | T Cell Activation in Spleen (vs. Control) |
| Unconjugated Antibody + Unconjugated CpG ODN | Moderate Increase |
| Stochastically Conjugated Antibody-CpG ODN | Moderate Increase |
| Site-Specifically Conjugated Antibody-CpG ODN | Significant Increase |
Qualitative summary based on a study demonstrating the superiority of site-specific antibody-TLR9 agonist conjugates in promoting T cell activation and expansion in vivo.[1][5]
Experimental Protocols
Protocol 1: Evaluation of Dendritic Cell Activation by Flow Cytometry
This protocol describes the staining of murine dendritic cells (DCs) to assess the expression of activation markers (CD80, CD86, MHC Class II) following in vivo treatment with this compound.
Materials:
-
Single-cell suspension from spleen or tumor-draining lymph nodes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD11c
-
Anti-mouse MHC Class II (I-A/I-E)
-
Anti-mouse CD80
-
Anti-mouse CD86
-
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes) using standard mechanical or enzymatic digestion methods.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Add Fc Block to each tube and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86 at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If using a non-fixable viability dye like Propidium Iodide, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's instructions, typically performed before the Fc block step.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells based on the viability dye staining.
-
From the live, single-cell population, identify dendritic cells by gating on CD11c-positive cells.
-
Analyze the expression of MHC Class II, CD80, and CD86 on the CD11c+ population.
-
Protocol 2: Measurement of Serum Cytokine Levels by ELISA
This protocol provides a general procedure for quantifying IFN-α and IL-12 in mouse serum after in vivo administration of this compound using a sandwich ELISA kit.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for mouse IFN-α or IL-12 p70 (e.g., from R&D Systems or Invitrogen)[9]
-
ELISA plate reader
-
Wash buffer, assay diluent, substrate, and stop solution (typically provided in the kit)
Procedure:
-
Preparation:
-
Assay:
-
Add the assay diluent to each well of the antibody-coated microplate.
-
Add the standards, controls, and diluted samples to the appropriate wells.
-
Incubate the plate as specified in the kit protocol (e.g., 2 hours at room temperature).[10]
-
Wash the wells multiple times with the wash buffer.[10]
-
Add the detection antibody (e.g., biotin-conjugated anti-cytokine antibody) to each well and incubate.[10]
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[10]
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.[10]
-
Add the stop solution to each well.[10]
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final cytokine concentration in the serum.[10]
-
Visualizations
Caption: TLR9 signaling pathway initiated by this compound.
References
- 1. Antibody conjugates for targeted delivery of Toll-like receptor 9 agonist to the tumor tissue | PLOS One [journals.plos.org]
- 2. JCI - Development of TLR9 agonists for cancer therapy [jci.org]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody conjugates for targeted delivery of Toll-like receptor 9 agonist to the tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Role of Toll-like Receptor Agonists and Their Nanomedicines for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Mouse IL-12 ELISA Kit (BMS616) - Invitrogen [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Agatolimod Sodium Cell Culture Compatibility: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is Agatolimod sodium and how does it work?
This compound, also known as ODN 2006, is a synthetic oligodeoxynucleotide that acts as a Toll-like receptor 9 (TLR9) agonist.[1][2] It contains unmethylated CpG motifs that mimic bacterial DNA, which are recognized by TLR9 on immune cells.[2][3] This recognition triggers a signaling cascade that leads to the activation of immune cells and the production of various cytokines, making it a potent immunostimulatory agent.[2][4]
Q2: Which cell culture medium is recommended for experiments with this compound?
While this compound, as a nuclease-resistant oligonucleotide, is expected to be stable in most standard cell culture media, RPMI-1640 is the most frequently documented medium for in vitro studies involving CpG ODN 2006, particularly for the culture of peripheral blood mononuclear cells (PBMCs) and other immune cells.[2][5][6] RPMI-1640 is specifically designed for the culture of lymphocytes and other non-adherent cells.[7]
Q3: Can I use DMEM for my experiments with this compound?
Although less commonly cited in the literature for CpG ODN studies, Dulbecco's Modified Eagle's Medium (DMEM) can likely be used for experiments with this compound, especially for adherent cell lines that express TLR9. Given the stability of phosphorothioate (B77711) oligonucleotides, significant degradation in standard culture conditions is not expected.[8] However, it is important to note that DMEM and RPMI-1640 have different formulations, including variations in glucose, amino acid, and salt concentrations, which can influence cell growth and response.[7][9] For initial experiments or when working with immune cells, RPMI-1640 is the more established choice.
Q4: What is the recommended working concentration of this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general starting range of 1-5 µM (approximately 7.7 - 38.5 µg/mL) is recommended for in vitro cellular assays.[2][10] Some studies have used concentrations up to 50 µg/mL.[10] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, endotoxin-free water, phosphate-buffered saline (PBS), or TE buffer to create a stock solution.[10][11] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The lyophilized product can be stored at -20°C for up to one year.[10] Once reconstituted, the stock solution is stable for at least 6 months when stored at -20°C.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response to this compound | 1. Cell line does not express TLR9. 2. Suboptimal concentration of this compound. 3. Incorrect handling or storage of this compound. 4. Use of a non-CpG control ODN shows similar effects. | 1. Confirm TLR9 expression in your cell line using RT-PCR, western blot, or flow cytometry. 2. Perform a dose-response curve (e.g., 0.5 - 10 µM) to determine the optimal concentration. 3. Ensure proper reconstitution and storage as per the manufacturer's instructions. Avoid multiple freeze-thaw cycles. 4. The observed effect may not be CpG-specific. Use a negative control ODN (e.g., ODN 2137) to confirm specificity.[5] |
| High background or non-specific activation | 1. Endotoxin (B1171834) contamination in the this compound preparation or other reagents. 2. Presence of other stimulants in the cell culture medium. | 1. Use endotoxin-free reagents and water for reconstitution. Purchase this compound from a reputable supplier that guarantees low endotoxin levels. 2. Ensure that the serum and other media components are not contaminated with other immune stimulants. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Pipetting errors when preparing dilutions. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. 2. Adhere to a strict and consistent incubation time for all experiments. 3. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Suboptimal T-cell response | This compound (a Class B CpG ODN) is a potent B-cell activator but may be a poor adjuvant for inducing de novo CD8+ T-cell responses on its own.[12] | Consider co-stimulation with other agents or using a different class of CpG ODN (e.g., Class A) if a strong T-cell response is the primary goal.[13] |
Quantitative Data Summary
The following tables summarize the effects of this compound (ODN 2006) on human peripheral blood mononuclear cells (PBMCs) cultured in RPMI-1640 medium.
Table 1: Cytokine Production by PBMCs Stimulated with this compound
| Cytokine | Concentration of Agatolimod | Incubation Time | Result | Reference |
| IL-6 | 6 µg/mL | 24 hours | Significant increase in secretion | [5] |
| IL-10 | 6 µg/mL | 48 hours | Significant increase in secretion | [5] |
| IFN-α | 6 µg/mL | 24-48 hours | No significant increase | [5] |
| IFN-γ | 6 µg/mL | 10-14 days | Increased percentage of IFN-γ producing CD8+ T-cells from 0.5% to 1.5% | [14] |
Table 2: B-cell Activation Marker Expression in PBMCs Stimulated with this compound
| Cell Surface Marker | Concentration of Agatolimod | Incubation Time | Result | Reference |
| CD86 (on B-cells) | 1 µM | 24 hours | Upregulation of expression | [5] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
Objective: To assess the activation of human PBMCs by this compound by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (ODN 2006)
-
Control ODN (e.g., ODN 2137)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, IL-10)
Methodology:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare working solutions of this compound and control ODN in complete RPMI-1640 medium.
-
Add 100 µL of the this compound solution (to achieve a final concentration of 1-5 µM) or control ODN to the respective wells. For the unstimulated control, add 100 µL of medium only.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis using ELISA according to the manufacturer's instructions.
Visualizations
This compound (TLR9) Signaling Pathway
Caption: TLR9 signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro stimulation of PBMCs with this compound.
References
- 1. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Mode of CpG Oligodeoxynucleotides to Nanoparticles Regulates Bifurcated Cytokine induction via Toll-like Receptor 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Oligodeoxynucleotides lacking CpG dinucleotides mediate Toll-like receptor 9 dependent T helper type 2 biased immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 8. hongjing.com.tw [hongjing.com.tw]
- 9. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 101.200.202.226 [101.200.202.226]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. The TLR9 ligand CpG ODN 2006 is a poor adjuvant for the induction of de novo CD8+ T-cell responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of different classes of CpG-ODN in augmenting the generation of human epitope peptide-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Validation & Comparative
Agatolimod Sodium vs. CpG ODN 1826: A Comparative Analysis of Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent Toll-like receptor 9 (TLR9) agonists: Agatolimod sodium (also known as CpG 7909 or ODN 2006) and CpG ODN 1826. Both are synthetic oligodeoxynucleotides containing unmethylated CpG motifs that mimic bacterial DNA, leading to the activation of the innate and adaptive immune systems.[1][2][3] While both molecules are Class B CpG ODNs, a key distinction lies in their optimal activity, with Agatolimod being optimized for human TLR9 and CpG ODN 1826 showing a preference for murine TLR9.[1][2] This comparative guide summarizes their anti-tumor effects in various cancer models, presents available quantitative data, details experimental methodologies, and illustrates the common signaling pathway.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and CpG ODN 1826 from various preclinical studies. It is important to note that no direct head-to-head comparative studies were identified; therefore, the data is compiled from separate experiments.
Table 1: Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Cell Line | Animal Model | Treatment Protocol | Key Efficacy Results |
| Lung Adenocarcinoma | Human Lung Adenocarcinoma Cell Line | In vitro | 10 µg/mL for 24 and 48 hours | Increased radiation sensitivity of radiation-resistant cells by overexpression of TLR9.[4] |
| Breast Cancer | Not Specified | Not Specified | Not Specified | Investigated for breast cancer research.[2] |
| Renal Cell Carcinoma | Not Applicable | Human | Phase 1/2 Clinical Trial (NCT00043407) | Completed, no efficacy data available in the immediate search results. |
| Melanoma | Not Applicable | Human | Phase 1/2 Clinical Trial (NCT00471471) | Investigated as a vaccine therapy in patients with recurrent Stage III or IV melanoma. |
Table 2: Efficacy of CpG ODN 1826 in Preclinical Cancer Models
| Cancer Model | Cell Line | Animal Model | Treatment Protocol | Key Efficacy Results |
| Glioma | GL261 | C57BL/6 mice | Intratumoral injection | Induced tumor growth delay.[5] In combination with cyclophosphamide (B585), achieved complete tumor regression and induced long-term immune memory. |
| Glioma | GL261 | C57BL/6 mice | Intratumoral injection | Prolonged survival of mice with experimental brain tumors.[6] |
| Breast Carcinoma | EMT6-Luc | BALB/c mice | Peritumoral injection (20 µg on days 4, 6, and 8) | 63% reduction in tumor growth by day 20.[7] Significantly longer survival compared to controls.[7] |
| Colon Cancer | CT26 | BALB/c mice | Intratumoral injection | Slowed tumor growth (50% reduction in mean normalized tumor volume at day 26).[8] Prolonged median survival from 26 days (control) to 31 days.[8] |
| Melanoma | B16F10 | C57BL/6 mice | Combination with cyclophosphamide | Significant increase in anti-tumor activity compared to either agent alone.[5] |
| Mammary Adenocarcinoma | D2F2 | BALB/cJ mice | Intraperitoneal injection (conjugated to αPD-L1) | Statistically significant delay in tumor growth compared to single agents or unconjugated combination therapy.[9] |
Signaling Pathway
Both Agatolimod and CpG ODN 1826 are agonists of TLR9 and therefore share a common signaling pathway. Upon administration, these CpG oligodeoxynucleotides are internalized by immune cells, such as dendritic cells, B cells, and macrophages, into the endosome. Inside the endosome, they bind to and activate TLR9.
This activation triggers a downstream signaling cascade involving the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs).[1][10] The activation of NF-κB results in the production of pro-inflammatory cytokines like TNF-α and IL-6, while IRF activation can lead to the production of Type I interferons.[1][11] This cascade ultimately promotes the maturation of dendritic cells, enhances antigen presentation, stimulates B cell proliferation and antibody production, and drives the differentiation of T helper 1 (Th1) cells, leading to a potent anti-tumor immune response.[1][11]
Caption: TLR9 Signaling Pathway for Agatolimod and CpG ODN 1826.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies extracted from the cited studies for CpG ODN 1826. Detailed protocols for Agatolimod in preclinical cancer models were not as readily available in the searched literature.
In Vivo Tumor Model with CpG ODN 1826 (Breast Carcinoma) [7]
-
Cell Line and Animal Model: Murine EMT6 breast carcinoma cells stably expressing luciferase (EMT6-Luc) were used. Female BALB/c mice served as the animal model.
-
Tumor Implantation: An orthotopic tumor model was established by injecting EMT6-Luc cells directly into the mammary fat pad.
-
Treatment Protocol:
-
CpG ODN 1826 was administered via peritumoral injection at a dose of 20 µg per mouse.
-
Injections were given on days 4, 6, and 8 after tumor cell inoculation.
-
The control group received injections of 0.9% saline.
-
-
Efficacy Evaluation:
-
Tumor volume was measured regularly to assess tumor growth.
-
Animal survival was monitored and recorded.
-
Caption: Workflow for CpG ODN 1826 efficacy testing in a murine breast cancer model.
Discussion and Conclusion
Both this compound and CpG ODN 1826 are potent TLR9 agonists that have demonstrated anti-tumor activity. CpG ODN 1826 has been extensively studied in various murine cancer models, showing significant efficacy in delaying tumor growth, prolonging survival, and inducing immunological memory, particularly when used in combination with other therapies like chemotherapy or radiotherapy.[5][12] The available data for Agatolimod in preclinical cancer models is less extensive, with a primary focus on its role as a vaccine adjuvant and its development for human clinical trials, which is consistent with its optimization for human TLR9.[2]
The key difference for researchers to consider is the species-specific preference of these molecules. CpG ODN 1826 is a well-established tool for preclinical studies in murine models due to its high affinity for mouse TLR9.[1] Conversely, Agatolimod is designed for human TLR9 and its preclinical evaluation may be more challenging in standard mouse models.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CpG-1826 immunotherapy potentiates chemotherapeutic and anti-tumor immune responses to metronomic cyclophosphamide in a preclinical glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of TLR9 with CpG ODN enhances apoptosis of glioma and prolongs the survival of mice with experimental brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Antitumor Efficacy of CpG Oligonucleotides is Improved by Encapsulation in Plant Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. invivogen.com [invivogen.com]
- 12. CpG plus radiotherapy: a review of preclinical works leading to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agatolimod Sodium and Resiquimod as TLR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Agatolimod sodium and Resiquimod, two prominent Toll-like receptor (TLR) agonists. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
This compound, a synthetic oligodeoxynucleotide (ODN) of the CpG class, is a potent agonist of Toll-like receptor 9 (TLR9). Resiquimod (also known as R848) is a synthetic imidazoquinoline compound that activates both TLR7 and TLR8. Both molecules are recognized as powerful immune stimulants with applications in vaccine adjuvants and cancer immunotherapy. Their distinct TLR targets, however, lead to different immunological outcomes.
Mechanism of Action and Signaling Pathways
This compound is recognized by TLR9, which is primarily expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs). Upon binding, TLR9 dimerizes and recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7). This results in the production of pro-inflammatory cytokines and type I interferons.
Resiquimod, on the other hand, is a dual agonist for TLR7 and TLR8 in humans, though it only activates TLR7 in mice.[1] TLR7 is predominantly expressed in pDCs and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells.[1] Similar to TLR9, activation of TLR7 and TLR8 triggers a MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRFs and the subsequent production of a broad range of pro-inflammatory cytokines and type I interferons.[1]
Comparative Performance Data
A key head-to-head preclinical study by Weeratna et al. (2005) provides valuable insights into the comparative efficacy of CpG ODN (relevant to Agatolimod) and Resiquimod (R-848) as adjuvants for a hepatitis B surface antigen (HBsAg) vaccine in mice. The findings from this study are summarized below.
In Vitro Cytokine Induction in Mouse Splenocytes
The study evaluated the ability of CpG ODN 2006 and R-848 to induce the secretion of key cytokines from mouse splenocytes in vitro.
| Cytokine | CpG ODN 2006 (10 µg/ml) | Resiquimod (R-848) (10 µg/ml) | Key Finding |
| IL-12 | High Induction | Moderate Induction | CpG ODN was a more potent inducer of IL-12. |
| IL-6 | High Induction | Moderate Induction | CpG ODN induced higher levels of IL-6. |
| IFN-γ | Induced | Induced | Both agonists induced IFN-γ. |
Data interpreted from Weeratna et al., 2005. This study was conducted in a murine model.
In Vivo Adjuvant Efficacy in Mice
The same study assessed the in vivo adjuvant effects of CpG ODN 2006 and R-848 when co-administered with the HBsAg vaccine in BALB/c mice.
| Immune Response Parameter | CpG ODN 2006 + HBsAg | Resiquimod (R-848) + HBsAg | Conclusion |
| HBsAg-specific Antibody Titer | Significantly Enhanced | No Significant Enhancement | CpG ODN was superior in augmenting humoral immunity.[1][2] |
| Antigen-specific IFN-γ Secretion | Significantly Increased | Increased | Both adjuvants promoted a Th1-biased response, with CpG ODN showing a stronger effect. |
| Cytotoxic T-lymphocyte (CTL) Activity | Enhanced | Enhanced | Both adjuvants were capable of enhancing CTL responses. |
Data interpreted from Weeratna et al., 2005.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for assessing the in vitro activity of TLR agonists on human immune cells.
1. PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Seeding:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs into a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
3. Stimulation:
-
Prepare serial dilutions of this compound and Resiquimod in complete medium.
-
Add 100 µL of the agonist solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium only).
4. Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store it at -80°C until analysis.
6. Cytokine Analysis:
-
Thaw the supernatants on ice.
-
Measure the concentrations of cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
In Vivo Adjuvant Efficacy in a Murine Tumor Model
This protocol describes a general workflow for comparing the in vivo efficacy of TLR agonists as vaccine adjuvants in a therapeutic cancer vaccine setting.
References
- 1. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Agatolimod Sodium in Syngeneic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod sodium, a synthetic Toll-like receptor 9 (TLR9) agonist, has emerged as a promising immunotherapeutic agent for the treatment of various cancers. By activating TLR9, expressed on plasmacytoid dendritic cells (pDCs) and B cells, Agatolimod stimulates a cascade of innate and adaptive immune responses. This guide provides a comparative analysis of the anti-tumor effects of this compound in commonly used syngeneic mouse models, presenting available experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Mechanism of Action: TLR9-Mediated Immune Activation
This compound, a Class B CpG oligodeoxynucleotide (ODN), mimics bacterial DNA, a natural ligand for TLR9.[1][2] Upon binding to TLR9 within the endosomes of immune cells, Agatolimod triggers a signaling cascade predominantly through the MyD88-dependent pathway.[3] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), and the maturation of dendritic cells.[3] These activated dendritic cells are crucial for priming and activating tumor-specific CD8+ T cells, leading to a potent anti-tumor immune response.
Comparative Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same genetic background, are indispensable for evaluating immunotherapies.[4] The CT26 colon carcinoma and B16 melanoma models are frequently employed to assess the anti-tumor activity of agents like this compound.
This compound Monotherapy vs. Combination Therapy
While direct head-to-head comparative data for this compound against other TLR9 agonists is limited in publicly available literature, studies on similar TLR9 agonists demonstrate significant anti-tumor effects, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. The following tables summarize representative data from studies using TLR9 agonists in common syngeneic models.
Table 1: Anti-Tumor Efficacy of a TLR9 Agonist (Lefitolimod) in the CT26 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Survival Rate (%) at Day 40 |
| Vehicle | ~1500 | 0 |
| Anti-PD-1 | ~1200 | 20 |
| Lefitolimod | ~800 | 40 |
| Lefitolimod + Anti-PD-1 | ~200 | 80 |
Note: Data is extrapolated from graphical representations in a study by Kapp et al. (2019) for illustrative purposes.[5]
Table 2: Anti-Tumor Efficacy of a TLR9 Agonist (SD-101) in a PD-1 Resistant CT26 Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Control ODN | 0 | 0 |
| Anti-PD-1 | 25 | 10 |
| SD-101 | 40 | 20 |
| SD-101 + Anti-PD-1 | 85 | 70 |
Note: Data is synthesized from findings reported by Sagiv-Barfi et al. (2018) to illustrate comparative efficacy.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for establishing syngeneic tumor models and administering this compound.
Establishment of Syngeneic Tumors (CT26 Model Example)
-
Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the right flank with 100 µL of the cell suspension (1 x 10^6 cells).
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
This compound Administration Protocol (Intratumoral)
-
Reconstitution: Lyophilized this compound (CpG ODN 2006) is reconstituted in sterile, endotoxin-free PBS to a final concentration of 1 mg/mL.
-
Dosing: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. A typical dose for intratumoral injection is 20-50 µg of this compound in a volume of 50 µL of PBS.
-
Administration: Using an insulin (B600854) syringe with a 28-30 gauge needle, the this compound solution is injected directly into the tumor.
-
Treatment Schedule: Injections are typically repeated every 3-4 days for a total of 3-5 doses. For combination therapy, anti-PD-1 antibody (e.g., 10 mg/kg) is often administered intraperitoneally on a similar or slightly different schedule.[6]
Conclusion
The available preclinical data strongly support the anti-tumor efficacy of this compound, particularly in combination with immune checkpoint inhibitors, in syngeneic mouse models. The activation of the TLR9 pathway by Agatolimod leads to a robust anti-tumor immune response, turning "cold" tumors with limited immune infiltration into "hot" tumors more susceptible to immunotherapy.[5] The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. Future studies focusing on direct comparisons with other immunotherapies and detailed characterization of the tumor microenvironment will be crucial for optimizing its clinical application.
References
- 1. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Beneficial modulation of the tumor microenvironment and generation of anti-tumor responses by TLR9 agonist lefitolimod alone and in combination with checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral injection of a CpG oligonucleotide reverts resistance to PD-1 blockade by expanding multifunctional CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Agatolimod Sodium with Other Class B CpG ODNs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Agatolimod sodium (also known as ODN 2006, PF-3512676, or CpG 7909) with other prominent Class B CpG oligodeoxynucleotides (ODNs), focusing on their performance as immunomodulatory agents. This comparison is supported by experimental data to aid researchers in selecting the appropriate CpG ODN for their specific applications in vaccine development, cancer immunotherapy, and immunological research.
Introduction to Class B CpG ODNs
CpG ODNs are synthetic, single-stranded DNA molecules containing unmethylated cytosine-guanine (CpG) motifs that are recognized by Toll-like receptor 9 (TLR9) in immune cells.[1] This recognition triggers a cascade of signaling events, leading to the activation of both innate and adaptive immunity.[2] CpG ODNs are broadly classified into three main classes: A, B, and C, each with distinct structural features and immunological activities.[1][3]
Class B CpG ODNs are characterized by a complete phosphorothioate (B77711) backbone, which confers resistance to nuclease degradation, and one or more CpG motifs.[1] They are potent activators of B cells and strongly induce the production of pro-inflammatory cytokines, making them effective Th1 adjuvants.[1] this compound is a well-characterized Class B CpG ODN that has been extensively investigated in both preclinical and clinical settings.[4][5][6] This guide will compare this compound to other widely used Class B CpG ODNs, such as ODN 1668 and ODN 1826.
Mechanism of Action: TLR9 Signaling Pathway
Class B CpG ODNs, including this compound, exert their immunostimulatory effects primarily through the activation of TLR9, which is predominantly expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs).[3] Upon internalization, the CpG ODN binds to TLR9, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). The activation of these transcription factors results in the production of various pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules on the surface of antigen-presenting cells (APCs).
TLR9 signaling pathway activated by Class B CpG ODNs.
Comparative Data: this compound vs. Other Class B CpG ODNs
Direct head-to-head comparisons of Agatolimod with other Class B CpG ODNs in human cells are limited in publicly available literature. However, existing studies provide valuable insights into their relative performance.
Structural and General Characteristics
| Feature | Agatolimod (ODN 2006) | ODN 1668 | ODN 1826 |
| Sequence (5' to 3') | TCGTCGTTTTGTCGTTTTGTCGTT | TCCATGACGTTCCTGATGCT | TCCATGACGTTCCTGACGTT |
| Length (mer) | 24 | 20 | 20 |
| Backbone | Fully Phosphorothioate | Fully Phosphorothioate | Fully Phosphorothioate |
| Optimal Species | Human | Mouse | Mouse |
| Primary Immune Cells Activated | B cells, pDCs | B cells, pDCs | B cells, pDCs |
| Key Immunological Effects | Potent B cell activation, induction of Th1-type cytokines.[1] | Strong B cell proliferation and cytokine production in murine models.[7] | Potent activation of murine B cells and induction of pro-inflammatory cytokines. |
In Vitro Cytokine Production
A study comparing the induction of TNF-α and IL-1β by CpG 1826 and CpG 2006 (Agatolimod) in the murine macrophage-like cell line RAW 264.7 provides a direct quantitative comparison.
| Cytokine | CpG ODN (10 µg/ml) | Concentration (pg/mL) |
| TNF-α | CpG 1826 | ~1500 |
| CpG 2006 (Agatolimod) | ~1200 | |
| LPS (0.1 µg/ml) | ~3000 | |
| IL-1β | CpG 1826 | No significant induction |
| CpG 2006 (Agatolimod) | No significant induction | |
| LPS (0.1 µg/ml) | ~150 | |
| Data extracted from a study on RAW 264.7 macrophages.[8] |
This study indicates that both CpG 1826 and Agatolimod significantly up-regulated TNF-α production, although to a lesser extent than lipopolysaccharide (LPS), a potent TLR4 agonist.[8] Neither CpG ODN induced significant IL-1β secretion in this cell line.[8]
Another study in cobia, a species of fish, showed that both CpG-1668 and CpG-2006 (Agatolimod) induced high expression of TLR9 in the spleen, while CpG-1668 was more potent in inducing TLR9 expression in the liver.[9] This suggests potential tissue-specific differences in the activity of different Class B CpG ODNs.
B Cell Activation and Proliferation
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the performance of Class B CpG ODNs. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to assess the induction of cytokine production and immune cell activation by CpG ODNs.
Workflow Diagram
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Immunostimulatory Activities of CpG-Oligodeoxynucleotides in Teleosts: Toll-Like Receptors 9 and 21 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Agatolimod Sodium vs. Alum: A Comparative Guide to Adjuvant Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine development. This guide provides an objective comparison of the efficacy of Agatolimod sodium, a Toll-like receptor 9 (TLR9) agonist, and aluminum salts (alum), the most widely used adjuvant in licensed vaccines. This comparison is supported by preclinical experimental data to inform adjuvant selection for novel vaccine candidates.
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that stimulate a potent T helper 1 (Th1) type immune response, which is crucial for immunity against intracellular pathogens and for cancer immunotherapy. Alum, typically aluminum hydroxide (B78521) or aluminum phosphate, is known to primarily induce a T helper 2 (Th2) biased immune response, which is effective for vaccines requiring a strong antibody response. The choice between these adjuvants can significantly influence the nature and strength of the adaptive immune response.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies comparing the immunological responses induced by vaccines adjuvanted with a CpG oligonucleotide (similar to Agatolimod) versus alum.
Table 1: Antigen-Specific Antibody Subtype Titers
| Adjuvant | Antigen | IgG1 Titer (Th2-associated) | IgG2a Titer (Th1-associated) | IgG2a/IgG1 Ratio | Reference |
| CpG ODN | Inactivated SARS-CoV-2 Delta Strain | Lower than Alum | Higher than Alum | Biased towards Th1 | [1] |
| Alum | Inactivated SARS-CoV-2 Delta Strain | Higher than CpG ODN | Lower than CpG ODN | Biased towards Th2 | [1] |
| CPG 7909 (Agatolimod) | CETP Peptide | 12,800 | 409,600 | ~32 | [2] |
| Alum | CETP Peptide | 12,800 | 100 | ~0.008 | [2] |
Table 2: Cytokine Production by Splenocytes
| Adjuvant | Antigen | IFN-γ (pg/mL) (Th1) | IL-4 (pg/mL) (Th2) | IL-5 (pg/mL) (Th2) | Reference |
| Alum | Ovalbumin (in IL-4 deficient mice) | Equivalent to FCA | Significant Production | No significant difference from wild-type | [3] |
| Alum | Ovalbumin (wild-type mice) | Low | High | High | [3] |
| CpG ODN | Inactivated SARS-CoV-2 Delta Strain | Significantly Increased in CD8+ T-cells | Not significantly increased | Not reported | [1] |
Note: Data for Agatolimod on a direct comparison for these specific cytokines was not available in the reviewed literature. The data for alum with Ovalbumin is presented to illustrate its characteristic Th2-polarizing effect. The CpG ODN data indicates a strong induction of IFN-γ, a hallmark of Th1 responses.
Experimental Protocols
General Immunization Protocol (Mice)
A common experimental design to compare the efficacy of Agatolimod and alum adjuvants in mice is as follows:
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.
-
Vaccine Formulation:
-
Agatolimod Group: The antigen is mixed with this compound (e.g., 20 µg of antigen with 20 µg of Agatolimod) in a sterile phosphate-buffered saline (PBS) solution.
-
Alum Group: The antigen is adsorbed to an alum adjuvant (e.g., aluminum hydroxide). Typically, the antigen solution is mixed with the alum suspension and incubated with gentle agitation for at least 30 minutes at 4°C to allow for adsorption.[4]
-
Control Group: Mice are immunized with the antigen in PBS without an adjuvant.
-
-
Immunization Schedule: Mice are immunized subcutaneously or intramuscularly at two sites on day 0. Booster immunizations are typically given at 2 or 3-week intervals.[5]
-
Sample Collection: Blood samples are collected periodically (e.g., weeks 2, 4, 6) via retro-orbital or tail bleeding to measure antibody responses. Spleens are harvested at the end of the experiment (e.g., 1-2 weeks after the final immunization) for analysis of cellular immune responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating: 96-well microtiter plates are coated with the specific antigen (e.g., 1-5 µg/mL in a coating buffer) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of mouse sera are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype (e.g., anti-mouse IgG1 or anti-mouse IgG2a) is added and incubated for 1 hour.
-
Substrate and Measurement: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is measured at a specific wavelength (e.g., 450 nm). Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
Cytokine Quantification
-
Splenocyte Isolation: Spleens are aseptically removed, and single-cell suspensions are prepared.
-
Cell Culture: Splenocytes are cultured in 96-well plates (e.g., 2 x 10^5 cells/well) and re-stimulated in vitro with the specific antigen (e.g., 10 µg/mL) for 48-72 hours.
-
Supernatant Collection: After incubation, the culture supernatants are collected.
-
Cytokine Measurement: The concentrations of cytokines such as IFN-γ, IL-4, and IL-5 in the supernatants are quantified using a commercial ELISA kit or a multiplex bead array assay according to the manufacturer's instructions.
T-cell Proliferation Assay
-
Splenocyte Preparation: Splenocytes are isolated as described for the cytokine assay.
-
Cell Labeling (Optional): Cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before culture.
-
Cell Culture and Stimulation: Splenocytes are cultured and stimulated with the antigen as described above.
-
Proliferation Measurement:
-
CFSE Dilution: After 3-5 days, the dilution of the CFSE dye in proliferating cells is measured by flow cytometry.
-
[³H]-Thymidine Incorporation: Alternatively, [³H]-thymidine is added to the cultures for the final 18-24 hours. The incorporation of radioactivity into the DNA of proliferating cells is measured using a scintillation counter.
-
Signaling Pathways and Experimental Workflow
The distinct immune profiles induced by Agatolimod and alum are a direct result of their different mechanisms of action, which involve the activation of separate innate immune signaling pathways.
Signaling Pathways
References
- 1. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Evaluating the Synergistic Effects of Agatolimod Sodium with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Agatolimod sodium, a Toll-like receptor 9 (TLR9) agonist, when used in combination with conventional chemotherapy agents. By objectively comparing its performance with chemotherapy alone and providing supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals exploring novel immuno-oncology strategies.
Introduction to this compound
This compound (formerly known as PF-3512676 or CpG 7909) is a synthetic oligodeoxynucleotide that acts as a potent agonist of Toll-like receptor 9 (TLR9).[1][2] TLR9 is an intracellular receptor primarily expressed on immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[3] Upon activation by unmethylated CpG motifs, commonly found in bacterial and viral DNA, TLR9 initiates a signaling cascade that leads to a robust innate and adaptive immune response.[3][4][5] Agatolimod mimics this natural process, stimulating the immune system to recognize and attack cancer cells.[6]
The primary mechanism of action of Agatolimod involves the activation of pDCs and B cells, leading to the production of pro-inflammatory cytokines and the enhancement of antigen presentation.[4] This targeted immune stimulation forms the basis for its synergistic potential when combined with chemotherapy, which can induce immunogenic cell death and release tumor-associated antigens.
Preclinical Evidence of Synergy
Preclinical studies have consistently demonstrated the enhanced anti-tumor efficacy of combining this compound with various chemotherapy agents across different cancer models.
Colon Cancer
In preclinical models of colon cancer, the combination of a TLR9 agonist with taxane-based chemotherapy resulted in significantly greater tumor growth inhibition compared to either treatment alone.[7] These studies also revealed that the anti-tumor effects of TLR9 agonism were independent of the p53 tumor suppressor status, suggesting a broad applicability of this combination therapy.[7]
Table 1: Preclinical Efficacy of TLR9 Agonist in Combination with Chemotherapy in Colon Cancer Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Paclitaxel (B517696) alone | 34 | [7] |
| CpG oligo + Paclitaxel | 50 | [7] |
| Taxotere alone | 52 | [7] |
| TLR9 agonist alone | 56 | [7] |
| TLR9 agonist + Taxotere | ~80 | [7] |
Experimental Protocols
-
Cell Lines: Human colon cancer cell lines (e.g., LS174T, DLD-1) are cultured under standard conditions.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Control Group: Receives vehicle (e.g., PBS).
-
Chemotherapy Group: Receives a standard chemotherapeutic agent (e.g., paclitaxel, docetaxel) via intraperitoneal or intravenous injection at a predetermined schedule.
-
Agatolimod Group: Receives this compound via subcutaneous or intraperitoneal injection.
-
Combination Group: Receives both the chemotherapeutic agent and this compound.
-
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
In Vivo Xenograft Experiment Workflow
Clinical Evidence of Synergy
Clinical trials have further substantiated the synergistic potential of this compound in combination with chemotherapy, most notably in non-small cell lung cancer (NSCLC).
Non-Small Cell Lung Cancer (NSCLC)
A randomized phase II clinical trial evaluated the efficacy of adding this compound (PF-3512676) to standard first-line taxane (B156437) and platinum-based chemotherapy in patients with advanced-stage NSCLC.[8] The study demonstrated a significant improvement in the objective response rate (ORR) for the combination therapy group compared to the chemotherapy-alone group.[8]
Table 2: Clinical Efficacy of this compound (PF-3512676) with Chemotherapy in Advanced NSCLC
| Parameter | Agatolimod + Chemotherapy (n=74) | Chemotherapy Alone (n=37) | p-value | Reference |
| Objective Response Rate (ORR) | ||||
| Confirmed and Unconfirmed (Investigator) | 38% | 19% | - | [8] |
| Confirmed (Independent Review) | 19% | 11% | - | [8] |
| Median Overall Survival (OS) | 12.3 months | 6.8 months | 0.188 | [8] |
| 1-Year Survival Rate | 50% | 33% | - | [8] |
The most common adverse events associated with Agatolimod were mild to moderate injection site reactions and flu-like symptoms.[8] While grade 3/4 neutropenia, thrombocytopenia, and anemia were reported more frequently in the combination arm, the overall safety profile was considered manageable.[8]
Clinical Trial Protocol (Phase II NSCLC)
-
Patient Population: Chemotherapy-naïve patients with stage IIIB or IV NSCLC.
-
Study Design: Randomized, open-label, multicenter trial.
-
Treatment Arms:
-
Chemotherapy Alone: Standard taxane (e.g., paclitaxel or docetaxel) plus a platinum agent (e.g., carboplatin (B1684641) or cisplatin) for 4-6 cycles.
-
Combination Therapy: Standard taxane plus platinum chemotherapy for 4-6 cycles, with the addition of subcutaneous this compound (0.2 mg/kg) on days 8 and 15 of each 3-week cycle.[8]
-
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and safety.
-
Tumor Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
Mechanism of Synergy: The TLR9 Signaling Pathway
The synergistic effect of Agatolimod and chemotherapy is rooted in the interplay between chemotherapy-induced antigen release and TLR9-mediated immune activation.
-
Chemotherapy-Induced Immunogenic Cell Death: Certain chemotherapeutic agents induce a form of tumor cell death that releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).
-
TLR9 Activation in Immune Cells: Agatolimod, with its CpG motifs, is recognized by TLR9 within the endosomes of pDCs and B cells.
-
MyD88-Dependent Signaling: This recognition triggers a downstream signaling cascade initiated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Activation of Transcription Factors: The signaling pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
-
Immune Response Amplification:
-
NF-κB activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), which promote the maturation and activation of dendritic cells and enhance the cytotoxic activity of natural killer (NK) cells and T cells.
-
IRF7 activation in pDCs results in the robust production of type I interferons (IFN-α/β), which further stimulate an anti-tumor immune response.
-
-
Enhanced T-Cell Priming: The matured and activated dendritic cells, now presenting the chemotherapy-released TAAs, are more effective at priming and activating tumor-specific CD4+ and CD8+ T cells, leading to a potent and durable anti-tumor immunity.
Synergistic Mechanism of Agatolimod and Chemotherapy
Conclusion
The combination of this compound with conventional chemotherapy represents a promising immunotherapeutic strategy. Preclinical and clinical data strongly suggest a synergistic anti-tumor effect, leading to improved response rates and survival outcomes in certain cancer types, such as NSCLC. The mechanism of this synergy is well-supported by our understanding of the TLR9 signaling pathway and its role in orchestrating a potent anti-tumor immune response. Further clinical investigation is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of this combination therapy to a broader range of malignancies. This guide provides a foundational understanding for researchers and clinicians working towards harnessing the power of the immune system in the fight against cancer.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG oligodeoxynucleotides as immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Randomized phase II trial of a toll-like receptor 9 agonist oligodeoxynucleotide, PF-3512676, in combination with first-line taxane plus platinum chemotherapy for advanced-stage non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of TLR9 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of Toll-like receptor 9 (TLR9) agonists in oncology and infectious diseases is increasingly recognized. By activating the innate immune system, these agents can drive powerful anti-tumor and anti-pathogen responses. However, as with any immunomodulatory agent, a thorough understanding of their safety profile is paramount for clinical development and application. This guide provides a comparative analysis of the safety profiles of different TLR9 agonists, supported by experimental data from clinical trials, to aid researchers in their evaluation of these promising therapeutics.
Executive Summary of Safety Profiles
TLR9 agonists, as a class, are generally associated with a manageable safety profile. The most common adverse events are related to their mechanism of action – the activation of the immune system. These typically manifest as transient, mild-to-moderate flu-like symptoms and injection-site reactions.[1] However, the incidence and severity of adverse events can vary between different TLR9 agonists, their formulation, route of administration, and the patient population being treated. This guide will delve into the specific safety data for several key TLR9 agonists that have been evaluated in clinical trials.
Comparative Analysis of Adverse Events
The following tables summarize the reported treatment-related adverse events (TRAEs) for various TLR9 agonists. Data is compiled from publicly available clinical trial results. It is important to note that direct comparison of adverse event rates across different trials should be done with caution due to variations in study design, patient populations, and concomitant therapies.
Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Agatolimod (CpG 7909) | Lefitolimod (MGN1703) | Cavrotolimod (AST-008) | Vidutolimod (CMP-001) | Tilsotolimod (IMO-2125) | Cobitolimod (B12765209) |
| Flu-like Symptoms | Yes (transient)[2] | Yes | Yes (50% ISRs, 40% fatigue, 30% chills, 25% fever)[3] | Yes (most common)[4] | Yes | Well-tolerated |
| Injection Site Reactions | Yes (mild to moderate)[2] | Yes (temporary redness)[5] | Yes (50%)[3] | Yes | Yes | N/A (topical) |
| Fatigue | Yes | Yes (11%)[6] | Yes (40%)[3] | Yes (23.1%)[4] | Yes | No significant difference from placebo[5][7] |
| Headache | Yes | Yes (21.7%)[7] | Yes | Yes (30.8%)[4] | Yes | No significant difference from placebo[5][7] |
| Nausea | Yes | Yes | Yes (30%)[3] | Yes | Yes | No significant difference from placebo[5][7] |
| Chills | Yes | Yes | Yes (30%)[3] | Yes (30.8%)[4] | Yes | No significant difference from placebo[5][7] |
| Pyrexia (Fever) | Yes | Yes | Yes (25%)[3] | Yes (46.2%)[4] | Yes | No significant difference from placebo[5][7] |
| Myalgia | Yes (dose-limiting)[8] | Yes | Yes | Yes | Yes | No significant difference from placebo[5][7] |
| Diarrhea | Yes | Yes | Yes | Yes | Yes | No significant difference from placebo[5][7] |
| Rash/Pruritus | Yes | Yes (14% rash, 7% pruritus)[6] | Yes | Yes | Yes | Yes (one event)[9] |
| Hypotension | No | No | No | Yes (38.5%)[4] | No | No |
Grade 3/4 Treatment-Related Adverse Events
| Adverse Event | Lefitolimod (MGN1703) | Cavrotolimod (AST-008) | Vidutolimod (CMP-001) | Tilsotolimod (IMO-2125) | Cobitolimod |
| Fatigue | No | Yes (most frequent)[3] | No | No | No |
| Injection Site Reactions | No | Yes (most frequent)[3] | Yes (one event) | No | N/A |
| Neutropenia | Yes (four cases, resolved)[5] | No | No | Yes (one event)[10] | No |
| Hypotension | No | No | Yes (25.0%)[4] | No | No |
| Anemia | No | No | Yes (12.5%)[4] | No | No |
| Hypokalemia | No | No | Yes (12.5%)[4] | No | No |
| Immune-related AEs | N/A | N/A | N/A | Yes (37.6% with ipilimumab) | No |
| Agitation | No | Yes (one patient)[3] | No | No | No |
| Worsening of Ulcerative Colitis | N/A | N/A | N/A | N/A | Yes (seven patients)[9] |
Experimental Protocols
The safety of TLR9 agonists in clinical trials is primarily assessed through the systematic monitoring, recording, and grading of adverse events (AEs). The standard methodology employed is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) , most commonly version 4.0.[11][12][13]
Key Methodological Components:
-
Adverse Event (AE) Definition: An AE is any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medical treatment or procedure, that may or may not be considered related to the medical treatment or procedure.[12]
-
Grading of Severity: AEs are graded on a 5-point scale:[12]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Safety Monitoring Plan: Clinical trial protocols include a detailed safety monitoring plan which specifies:
-
The frequency of patient assessments (e.g., physical examinations, vital signs).
-
The schedule for laboratory tests (e.g., hematology, clinical chemistry).
-
Procedures for eliciting and documenting AEs from patients.
-
Criteria for dose modification or treatment discontinuation in the event of toxicity.
-
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each AE (e.g., definitely related, probably related, possibly related, unlikely to be related, or not related).
For immunotherapies like TLR9 agonists, specific attention is paid to immune-related adverse events (irAEs).[14] Monitoring for irAEs may include regular assessment of endocrine function, liver function tests, and screening for symptoms of colitis, pneumonitis, and other inflammatory conditions.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by TLR9 agonists and a general workflow for their safety assessment in clinical trials.
Conclusion
The safety profiles of the TLR9 agonists discussed in this guide demonstrate a class-wide effect of immune activation, leading to common, generally manageable adverse events such as flu-like symptoms and injection site reactions. While Grade 3/4 adverse events are reported, they are typically less frequent. The specific safety profile of each TLR9 agonist can be influenced by its chemical structure, formulation, and clinical application. As the field of TLR9 agonist development continues to advance, a comprehensive understanding of their safety is crucial for optimizing therapeutic strategies and ensuring patient well-being. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Safety of Toll-like receptor 9 agonists: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1b/2 study evaluating safety, efficacy and immune effects of TLR9 agonist cavrotolimod with anti-PD-1 antibodies among patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vidutolimod in Combination With Atezolizumab With and Without Radiation Therapy in Patients With Programmed Cell Death Protein 1 or Programmed Death-Ligand 1 Blockade–Resistant Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionews.com [bionews.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. InDex reports positive results from Phase IIb trial of cobitolimod [clinicaltrialsarena.com]
- 8. accc-cancer.org [accc-cancer.org]
- 9. Cobitolimod for moderate-to-severe, left-sided ulcerative colitis (CONDUCT): a phase 2b randomised, double-blind, placebo-controlled, dose-ranging induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. ascopubs.org [ascopubs.org]
- 15. 3549-Immunotherapy blood test monitoring recommendations | eviQ [eviq.org.au]
Validating the Role of TLR9 in Agatolimod Sodium-Mediated Immune Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Agatolimod sodium, a Toll-like receptor 9 (TLR9) agonist, with other immune-activating alternatives. Experimental data is presented to validate the critical role of TLR9 in the immunomodulatory effects of this compound. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their understanding and potential application of this compound.
Introduction to this compound and TLR9
This compound, also known as ODN 2006, is a synthetic oligodeoxynucleotide (ODN) that belongs to the Class B of CpG ODNs.[1][2] These molecules are characterized by the presence of unmethylated cytosine-phosphate-guanine (CpG) motifs, which are commonly found in bacterial and viral DNA.[3] In the vertebrate immune system, these motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor primarily expressed in B lymphocytes and plasmacytoid dendritic cells (pDCs).[4] The binding of this compound to TLR9 initiates a signaling cascade that leads to the activation of innate and subsequent adaptive immune responses, making it a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.[1][4]
Comparative Analysis of Immune Activation
The immunostimulatory activity of this compound is often compared to other classes of CpG ODNs and other TLR agonists. Class B CpG ODNs like Agatolimod are known to be potent activators of B cells, inducing their proliferation and differentiation.[5] While they can stimulate pDCs, they are considered weak inducers of type I interferon (IFN-α) secretion compared to Class A CpG ODNs.[5]
Quantitative Data on Cytokine Production
The following tables summarize the comparative performance of different CpG ODN classes in stimulating cytokine production in various immune cell populations.
Table 1: Comparison of Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs) in Response to Different Classes of CpG ODNs
| CpG ODN Class | Agonist Example | Concentration | IFN-α Production (pg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Class A | ODN 2216 | 1 µM | High | Low | Moderate |
| Class B | Agatolimod (ODN 2006) | 1 µM | Low/Undetectable | High | High |
| Class C | ODN 2395 | 1 µM | High | High | High |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.
Table 2: B Cell Activation in Response to Different Classes of CpG ODNs
| CpG ODN Class | Agonist Example | Concentration | B Cell Proliferation | Upregulation of CD86 |
| Class A | ODN 2216 | 1 µM | Low | Low |
| Class B | Agatolimod (ODN 2006) | 1 µM | High | High |
| Class C | ODN 2395 | 1 µM | High | High |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the steps for stimulating human PBMCs with TLR9 agonists and assessing their activation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (ODN 2006)
-
Other TLR9 agonists (e.g., ODN 1826, ODN 2216)
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Seed 200 µL of the cell suspension into each well of a 96-well plate. Add this compound and other TLR9 agonists to the desired final concentrations (e.g., 0.1, 1, 5 µM). Include a negative control (medium alone) and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry analysis.
Protocol 2: Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokine levels in the collected cell culture supernatants.
Materials:
-
ELISA kits for human IL-6, TNF-α, and IFN-α
-
Collected cell culture supernatants
-
Plate reader
Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.
Protocol 3: B Cell Activation Analysis by Flow Cytometry
This protocol describes the staining of PBMCs to identify and quantify the activation of B cells.
Materials:
-
Cell pellets from Protocol 1
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend the cell pellets in FACS buffer. Add the fluorochrome-conjugated antibodies at the recommended concentrations and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive population to identify B cells. Within the B cell gate, quantify the percentage of cells expressing the activation markers CD69 and CD86.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key molecular pathways and experimental procedures.
TLR9 Signaling Pathway
The activation of TLR9 by this compound triggers a MyD88-dependent signaling cascade.
Caption: TLR9 signaling pathway initiated by this compound.
Experimental Workflow for Validating TLR9-Dependent Immune Activation
The following workflow outlines the experimental process to confirm that the immune-stimulatory effects of this compound are mediated through TLR9.
Caption: Workflow for TLR9-dependent activation validation.
Conclusion
The experimental evidence strongly supports the role of TLR9 as the primary mediator of the immunostimulatory effects of this compound. As a Class B CpG ODN, Agatolimod is a potent activator of B cells and induces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a TLR9-dependent manner. This guide provides the necessary information and protocols for researchers to further investigate and validate the mechanism of action of this compound and compare its efficacy with other immune-activating compounds. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medium.com [medium.com]
- 3. Down-regulation of ATP-binding cassette transporter G1 expression by unmethylated CpG oligodeoxynucleotides in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG Oligonucleotides Enhance Proliferative and Effector Responses of B Cells in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling and Application of Agatolimod Sodium in Research
Essential guidance for laboratory professionals on the safe and effective use of Agatolimod sodium, a potent TLR9 agonist, from initial handling to disposal. This document provides detailed operational protocols, safety measures, and experimental methodologies to ensure the integrity of research and the safety of personnel.
This compound, a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, is a powerful tool in immunological research, primarily acting as a Toll-like receptor 9 (TLR9) agonist.[1][2] Its ability to stimulate innate and adaptive immune responses has made it a valuable compound in studies related to cancer immunotherapy and vaccine development.[3][4] Given its biological activity, adherence to strict safety and handling protocols is paramount for researchers and laboratory staff.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, good laboratory practices are essential to ensure personnel safety and prevent contamination.[5]
Personal Protective Equipment (PPE)
A standard set of personal protective equipment should be worn at all times when handling this compound and its solutions.
| PPE Category | Required Items | Specifications |
| Hand Protection | Nitrile gloves | Sterile, powder-free |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard, long-sleeved |
| Respiratory Protection | Not generally required for non-aerosolizing procedures. Use a N95 respirator if creating aerosols is likely. | NIOSH-approved |
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe and efficient laboratory environment.
Receiving and Storage
Upon receipt, the lyophilized powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light and moisture.[5] For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C.[6][7]
| Storage Condition | Duration |
| Lyophilized Powder | As per manufacturer's instructions (typically stable for years at -20°C) |
| Stock Solution (-20°C) | Up to 1 month |
| Stock Solution (-80°C) | Up to 6 months |
Preparation of Solutions
All manipulations involving this compound powder should be performed in a biological safety cabinet (BSC) to prevent contamination and potential inhalation.
-
Reconstitution : Use sterile, nuclease-free water or phosphate-buffered saline (PBS) to reconstitute the lyophilized powder to the desired stock concentration (e.g., 1 mg/mL).
-
Sterilization : If required for cell culture experiments, filter-sterilize the reconstituted solution through a 0.22 µm syringe filter.[2]
-
Aliquoting : Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A typical workflow for in vitro experiments involving this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and unintended biological effects.
-
Liquid Waste : Treat all liquid waste containing this compound (e.g., unused solutions, cell culture media) with a 10% bleach solution for at least 30 minutes before disposal down the drain with copious amounts of water.
-
Solid Waste : All contaminated solid waste (e.g., pipette tips, tubes, flasks) should be placed in a designated biohazard bag and autoclaved before disposal as regular laboratory waste.
-
Unused Stock : Unused or expired this compound powder should be disposed of as chemical waste according to your institution's guidelines.
Mechanism of Action: TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9), which is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells.[3][6] Upon binding of Agatolimod to TLR9, a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: Agatolimod activates TLR9 in the endosome, leading to downstream signaling cascades.
Detailed Experimental Protocol: In Vitro Stimulation of Macrophages
This protocol provides a step-by-step guide for stimulating a murine macrophage cell line (e.g., RAW 264.7) with this compound to assess cytokine production.
Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
RAW 264.7 cells
-
Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
24-well tissue culture plates
-
ELISA kit for murine TNF-α or IL-6
Procedure
-
Cell Seeding : Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Preparation of Agatolimod Working Solution :
-
Reconstitute this compound to a stock concentration of 1 mg/mL in sterile, nuclease-free water.
-
Prepare a working solution by diluting the stock solution in complete DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).
-
-
Cell Stimulation :
-
Carefully remove the medium from the wells.
-
Add 500 µL of the prepared Agatolimod working solutions to the respective wells. Include a negative control well with medium only.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis :
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Analyze the supernatant for cytokine (e.g., TNF-α, IL-6) concentration using an ELISA kit according to the manufacturer's instructions.
-
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to advancements in immunology and therapeutic development while maintaining the highest standards of laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of CpG oligodeoxynucleotides as immunoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
